ethyl 9-oxo-9H-fluorene-4-carboxylate
Description
The exact mass of the compound ethyl 9-oxo-9H-fluorene-4-carboxylate is 252.078644241 g/mol and the complexity rating of the compound is 376. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 9-oxo-9H-fluorene-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 9-oxo-9H-fluorene-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 9-oxofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-2-19-16(18)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMGPZFQWAQTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280586 | |
| Record name | ethyl 9-oxo-9h-fluorene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-75-6 | |
| Record name | Ethyl 9-oxo-9H-fluorene-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 9-oxo-9H-fluorene-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 9-oxo-9h-fluorene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 9-oxo-9H-fluorene-4-carboxylate CAS 5447-75-6 properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 9-oxo-9H-fluorene-4-carboxylate (CAS 5447-75-6)
Introduction
As a Senior Application Scientist, I approach chemical intermediates not merely as static structures, but as dynamic nodes within a broader synthetic ecosystem. Ethyl 9-oxo-9H-fluorene-4-carboxylate (CAS 5447-75-6) is a quintessential example of such a node. Characterized by its rigid fluorenone core and a strategically positioned ethyl ester, this compound serves as a critical scaffold for the development of complex nitrogen-containing heterocycles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, core reactivity, and step-by-step integration into oncology drug discovery workflows.
Physicochemical Properties & Molecular Characterization
Before deploying any intermediate in a multi-step synthesis, establishing a rigorous analytical baseline is paramount. Ethyl 9-oxo-9H-fluorene-4-carboxylate is a stable, solid aromatic compound. Its purity and structural integrity are typically verified using advanced spectroscopic methods, including NMR, HPLC, and GC 1[1].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| IUPAC Name | Ethyl 9-oxofluorene-4-carboxylate |
| CAS Registry Number | 5447-75-6 |
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.269 g/mol 2[2] |
| Standard Purity | ≥95% - 97% 2[2] |
| Structural Class | Fluorenone Ester |
Core Chemical Reactivity: The Fluorenone Scaffold
The chemical value of CAS 5447-75-6 lies in the electrophilicity of the C9 ketone. The conjugated biphenyl system of the fluorenone core withdraws electron density, making the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the ethyl carboxylate group at the 4-position provides a versatile handle for downstream functionalization (e.g., amidation) without sterically hindering the C9 reaction center. This specific electronic environment is what makes the molecule an ideal candidate for targeted ring-expansion reactions.
Synthetic Workflow: Ring Expansion via Schmidt Reaction
The most pharmacologically relevant transformation of ethyl 9-oxo-9H-fluorene-4-carboxylate is its conversion to a 10-substituted (5H)-phenanthridin-6-one derivative via the Schmidt reaction 3[3]. This ring expansion from a 5-membered to a 6-membered lactam is a cornerstone in synthesizing PARP inhibitors.
Workflow of the Schmidt reaction converting CAS 5447-75-6 to a phenanthridinone core.
Protocol: Synthesis of Phenanthridin-6-one Core
To ensure scientific integrity, the following protocol is designed as a self-validating system, where each step includes observable causality markers.
-
Reagents: Ethyl 9-oxo-9H-fluorene-4-carboxylate (1.50 g, 5.94 mmol), Sodium Azide (NaN₃) (1.33 g, 20.5 mmol), Sulfuric Acid (H₂SO₄, 96%, 53 mL), 6 N NaOH 3[3].
-
Step-by-Step Methodology:
-
Acidic Activation (0 °C): Suspend 1.50 g of the fluorenone ester in 53 mL of 96% H₂SO₄. Chill the mixture to 0 °C using an ice bath 3[3].
-
Causality: The 96% H₂SO₄ acts as both solvent and strong acid catalyst. The 0 °C environment is critical to control the highly exothermic protonation of the ketone, stabilizing the resulting carbocation for targeted nucleophilic attack.
-
-
Controlled Azide Addition: Slowly add 1.33 g of NaN₃ in small portions over 30 minutes, strictly maintaining the 0 °C temperature 3[3].
-
Causality: NaN₃ reacts with H₂SO₄ to generate hydrazoic acid in situ. Gradual addition prevents the dangerous, rapid evolution of toxic gas and ensures the nucleophilic attack on the protonated ketone proceeds smoothly.
-
-
Thermal Ring Expansion (25 °C): Remove the ice bath, allowing the reaction to warm to 25 °C, and stir continuously for 10 hours 3[3].
-
Causality & Validation: Room temperature provides the necessary activation energy for dehydration and alkyl migration. Self-Validation: The steady evolution of nitrogen gas (N₂) bubbles serves as a direct visual confirmation that the 5-membered ring is successfully expanding into the 6-membered lactam.
-
-
Quenching & Isolation: Pour the mixture into ice-cold water. Slowly add 6 N NaOH until the pH reaches 7–8 3[3].
-
Downstream Applications in Oncology & Drug Development
Following the Schmidt reaction, the resulting intermediates undergo microwave-assisted aminolysis to yield potent nitrogen-based heterocyclic molecules 3[3]. These derivatives (analogous to compounds like PJ34) exhibit profound anti-tumor properties. Recent pharmacological evaluations have demonstrated their efficacy across multiple human cancer cell lines, specifically triple-negative breast cancer, colon carcinoma, and glioblastoma 4[4].
The mechanism of action centers on the inhibition of Poly (ADP-ribose) polymerase (PARP). The phenanthridinone scaffold synthesized from CAS 5447-75-6 acts as a structural mimic of nicotinamide, competitively binding to the NAD+ active site of PARP1. This prevents the repair of DNA single-strand breaks (SSBs), which subsequently collapse into lethal double-strand breaks (DSBs) during replication, triggering apoptosis in tumor cells.
Mechanism of PARP inhibition and synthetic lethality induced by phenanthridinone derivatives.
Conclusion
Ethyl 9-oxo-9H-fluorene-4-carboxylate is far more than a basic reagent; it is a highly specialized architectural precursor. By mastering its reactivity—particularly the nuances of the Schmidt ring expansion—researchers can reliably access the phenanthridinone pharmacophore, driving forward the next generation of targeted oncological therapeutics.
References
- AK Scientific, Inc. "Ethyl 9-oxo-9h-fluorene-4-carboxylate - Physical and Chemical Properties." aksci.com.
- ChemicalBook. "9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID ETHYL ESTER." chemicalbook.com.
- ResearchGate. "Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability.
- Molaid.
- Bidepharm.
Sources
Technical Whitepaper: Ethyl 9-oxo-9H-fluorene-4-carboxylate in Advanced Materials and Pharmaceutical Synthesis
Executive Summary
As a Senior Application Scientist navigating the intersection of materials science and drug discovery, I frequently rely on privileged molecular scaffolds that offer predictable, orthogonal reactivity. Ethyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 5447-75-6) is one such cornerstone molecule. Characterized by a rigid, planar tricyclic fluorenone core, this compound features two highly reactive, yet electronically distinct, functional groups: a highly electrophilic C9 ketone and a stable C4 ethyl ester.
By utilizing the ethyl ester rather than the free carboxylic acid, researchers overcome the severe solubility limitations typically caused by intermolecular hydrogen bonding in fluorenone systems. This strategic esterification unlocks homogeneous liquid-phase kinetics, enabling advanced derivatizations ranging from the synthesis of electron-transporting polymers for optoelectronics to the generation of phenanthridinone-based antitumor agents.
Physicochemical Profiling
Understanding the baseline physical parameters of the scaffold is critical for solvent selection and stoichiometric calculations. The quantitative data for this intermediate is summarized below.
| Property | Value |
| IUPAC Name | Ethyl 9-oxo-9H-fluorene-4-carboxylate |
| CAS Number | 1[1] |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.269 g/mol |
| Structural Class | Fluorenone Ester Derivative |
| Reactivity Centers | C9 (Ketone, Electrophilic), C4 (Ester, Substitution) |
Structural Causality: Why the Ethyl Ester?
In synthetic design, the choice of a protecting or modifying group is never arbitrary. The free 9-fluorenone-4-carboxylic acid is notoriously difficult to dissolve in non-polar organic solvents. By masking the polar carboxylate with an ethyl group, we achieve two critical outcomes:
-
Enhanced Lipophilicity: The ethyl ester significantly improves solubility in standard halogenated solvents (e.g., dichloromethane) and ethers (e.g., THF), facilitating homogeneous catalysis.
-
Orthogonal Protection: During nucleophilic attacks on the C9 ketone (such as Knoevenagel condensations or Schmidt ring expansions), the C4 ester remains chemically inert. It serves as a stable placeholder that can later be subjected to microwave-assisted aminolysis to introduce diverse pharmacophores[2].
Divergent Applications
Oncology & Pharmaceutical Development
The fluorenone core is highly valued in medicinal chemistry for its ability to intercalate DNA or bind to specific enzymatic pockets. Through a Schmidt reaction, ethyl 9-oxo-9H-fluorene-4-carboxylate undergoes a targeted ring expansion to form 10-substituted phenanthridin-6(5H)-ones[2]. These nitrogen-containing heterocycles act as potent mimics of poly(ADP-ribose) polymerase (PARP) inhibitors. Recent oncological screenings have demonstrated their pronounced antiproliferative activity and ability to induce apoptosis in triple-negative breast cancer, colon carcinoma, and glioblastoma cell lines[3].
Optoelectronics & N-Type Semiconductors
In organic photoreceptors (OPCs) and OLEDs, fluorene derivatives are prized for their electron-transporting (n-type) capabilities. Condensation of the C9 ketone with malononitrile yields 9-dicyanomethylenefluorene derivatives[4]. The strong electron-withdrawing nature of the dicyanomethylene group lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection. Furthermore, the ester group can be utilized to attach polymerizable moieties, enabling the synthesis of amorphous polymeric thin films that resist crystallization during device operation[4]. Additionally, this scaffold is utilized in the synthesis of 5 for optical recording media[5].
Mechanistic Pathways
Divergent synthetic pathways of Ethyl 9-oxo-9H-fluorene-4-carboxylate in drug and materials design.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal kinetic markers and thermodynamic driving forces.
Protocol A: Fischer Esterification of the Fluorenone Core
-
Objective: Convert 9-fluorenone-4-carboxylic acid to its ethyl ester to enhance organic solubility.
-
Causality: Sulfuric acid acts as both a proton donor (activating the carbonyl carbon) and a dehydrating agent. By running the reaction in neat ethanol, we leverage Le Chatelier's principle to drive the equilibrium toward the ester product.
-
Step-by-Step Workflow:
-
Suspend 9-fluorenone-4-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise under continuous stirring.
-
Reflux the mixture at 80°C for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the baseline spot (highly polar free acid) and the emergence of a high-Rf spot confirms complete conversion.
-
Concentrate the solvent in vacuo, redissolve the residue in dichloromethane, and wash with saturated aqueous NaHCO₃. Causality: The basic wash neutralizes the acid catalyst and partitions any unreacted starting material into the aqueous layer, ensuring a highly pure organic phase.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the yellowish solid product.
-
Protocol B: Schmidt Ring Expansion to Phenanthridinone Scaffolds
-
Objective: Synthesize the 10-substituted (5H)-phenanthridin-6-one intermediate via ring expansion of the fluorenone core.
-
Causality: Sodium azide in concentrated H₂SO₄ generates hydrazoic acid (HN₃) in situ. The strongly acidic environment protonates the C9 ketone, facilitating nucleophilic attack by HN₃. The subsequent expulsion of N₂ gas provides an irreversible thermodynamic driving force, forcing the alkyl migration that expands the rigid 5-membered ring into a 6-membered lactam.
-
Step-by-Step Workflow:
-
Dissolve ethyl 9-oxo-9H-fluorene-4-carboxylate (1.50 g; 5.94 mmol) in 96% H₂SO₄ (53 mL) and cool the system to 0°C using an ice bath[2].
-
Slowly add sodium azide (1.33 g; 20.5 mmol) in small portions over 30 minutes to control the exothermic generation of HN₃.
-
Remove the ice bath and stir the mixture at 25°C for 10 hours.
-
Self-Validation Check: The evolution of N₂ bubbles acts as an internal kinetic marker. The cessation of bubbling indicates the completion of the hydrazoic acid-mediated insertion.
-
Pour the highly acidic mixture carefully into 200 mL of ice-cold water.
-
Adjust the pH to 7-8 using 6 N NaOH. Causality: Neutralization prevents acid-catalyzed hydrolysis of the C4 ethyl ester and forces the highly hydrophobic phenanthridinone product to crash out of the aqueous solution[2].
-
Filter the resulting yellowish precipitate, wash with distilled water, and dry under a vacuum to obtain the pure intermediate.
-
References
-
AK Scientific, Inc. "Identification. Product name: Ethyl 9-oxo-9h-fluorene-4-carboxylate." AKSci Catalog. Available at:[6]
-
ChemicalBook. "9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID ETHYL ESTER (CAS 5447-75-6) Information." ChemicalBook Database. Available at:[1]
-
Taglieri, L., et al. "Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability." ResearchGate. Available at:[2]
-
IS&T Library. "Electron-Transporting Polymers Having Side-Chain Fluorene Derivatives for Use as N-type Organic Photoreceptors." Society of Imaging Science and Technology. Available at:[4]
-
Google Patents. "WO2018230486A1 - Squarylium dye and composition containing the same." Google Patents. Available at:[5]
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- 1. 9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID ETHYL ESTER | 5447-75-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. library.imaging.org [library.imaging.org]
- 5. WO2018230486A1 - ã¹ã¯ã¢ãªãªã¦ã è²ç´ ããã³ãããå«ãçµæç© - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
Molecular Divergence: A Technical Guide to Fluorenone-4-Carboxylic Acid and its Ethyl Ester
Executive Summary
The fluorenone scaffold—characterized by a fused tricyclic system with a central cyclopentadienone ring—is a privileged structure in both materials science and medicinal chemistry. At the core of many synthetic workflows are 9-oxo-9H-fluorene-4-carboxylic acid (fluorenone-4-carboxylic acid, F4CA) and its esterified derivative, ethyl 9-oxo-9H-fluorene-4-carboxylate .
As a Senior Application Scientist, the decision to utilize the free acid versus the ethyl ester is never arbitrary; it is dictated by the precise physicochemical requirements of the downstream application. This whitepaper provides an in-depth mechanistic analysis of their structural differences, divergent applications in drug development and polymer chemistry, and self-validating experimental protocols for their synthesis.
Structural and Physicochemical Divergence
The fundamental difference between F4CA and its ethyl ester lies in the presence of a free hydrogen-bond donating moiety.
F4CA possesses a free carboxylic acid at the C4 position. This structural feature enables strong intermolecular hydrogen bonding, leading to the formation of stable, tightly packed dimers in the solid state. Consequently, F4CA exhibits a high melting point (225–227 °C) and requires highly polar aprotic solvents (e.g., DMSO, DMF) for solubilization[1].
In contrast, converting the carboxylic acid to an ethyl ester masks this hydrogen-bond donor capacity. The disruption of the intermolecular dimerization significantly lowers the melting point and drastically increases the molecule's lipophilicity[2]. This physicochemical shift is critical when designing lipophilic prodrugs or when the synthetic intermediate must be processed in non-aqueous, non-polar environments (e.g., dichloromethane, ethyl acetate).
Quantitative Physicochemical Comparison
| Property | Fluorenone-4-carboxylic acid (F4CA) | Ethyl fluorenone-4-carboxylate |
| CAS Number | 6223-83-2 | 5447-75-6 |
| Molecular Formula | C14H8O3 | C16H12O3 |
| Molecular Weight | 224.21 g/mol | 252.27 g/mol |
| Melting Point | 225–227 °C | < 100 °C (Lipophilic shift) |
| H-Bond Donors | 1 (Free Carboxyl) | 0 (Masked) |
| H-Bond Acceptors | 3 | 3 |
| Primary Solubility | Polar aprotic (DMSO, DMF) | Organic solvents (DCM, EtOAc, EtOH) |
| Key Reactivity | Amidation, Esterification, Polymerization | Aminolysis, Schmidt reaction, Hydrolysis |
Mechanistic Pathways & Application Landscapes
The synthetic divergence between these two molecules dictates their distinct roles in industry.
Materials Science & Polymer Chemistry (F4CA): The free carboxylic acid of F4CA is heavily utilized in the synthesis of dimeric electron transport materials for single-layer organic photoconductors (OPCs)[3]. Furthermore, F4CA is a critical monomer in the synthesis of crosslinked poly(aryl ether ketone)s. The free acid allows for direct incorporation into polymer backbones, which can subsequently be post-sulfonated to create highly efficient Proton Exchange Membranes (PEMs) for fuel cells[4].
Drug Development (Ethyl Ester): The ethyl ester serves as a crucial lipophilic intermediate in medicinal chemistry. Because the carboxylic acid is protected, the ketone at the 9-position can be selectively targeted. For instance, the ethyl ester is subjected to the Schmidt reaction (using sodium azide and sulfuric acid) to yield phenanthridinone derivatives[5]. These ring-expanded derivatives are vital scaffolds in the development of biologically active molecules, including PARP inhibitors and antiviral agents.
Fig 1: Synthetic workflow and divergent applications of F4CA and its ethyl ester.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing visual and physical cues to confirm reaction progress.
Protocol 1: Synthesis of Fluorenone-4-carboxylic acid (F4CA)
Causality & Mechanism: The transformation of diphenic acid to F4CA relies on an intramolecular Friedel-Crafts acylation. Concentrated sulfuric acid is specifically chosen because it acts as both the solvent and the dehydrating agent, protonating one carboxylic acid to generate an electrophilic acylium ion, which then attacks the adjacent aromatic ring to close the cyclopentadienone core[6].
Step-by-Step Workflow:
-
Reaction Setup: To a round-bottom flask, add 1250 mL of concentrated sulfuric acid (d=1.84). Slowly introduce 500 g (2.06 mol) of diphenic acid under continuous mechanical stirring.
-
Cyclization: Heat the mixture to 140 °C. Maintain this temperature for exactly 35 minutes.
-
Self-Validation Check: The solution will transition from colorless to a deep red color, visually indicating the formation of the protonated fluorenone core.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature, then carefully pour it into 15 L of ice-cold distilled water. This quenches the acid and drives the precipitation of the highly insoluble F4CA.
-
Purification: Collect the yellow precipitate via vacuum filtration. To remove residual sulfuric acid and unreacted diphenic acid, boil the precipitate in 10 L of distilled water, filter while hot, and repeat this boiling-water wash.
-
Isolation: Dry the resulting yellow solid under a vacuum to constant weight, yielding pure 9-oxofluorene-4-carboxylic acid[6].
Protocol 2: Synthesis of Ethyl 9-oxo-9H-fluorene-4-carboxylate
Causality & Mechanism: While standard Fischer esterification is possible, using thionyl chloride (SOCl2) to generate an intermediate acyl chloride ensures a quantitative yield by preventing the reverse hydrolysis equilibrium[7]. This two-step, one-pot approach is highly efficient for scaling up lipophilic intermediates.
Step-by-Step Workflow:
-
Acyl Chloride Formation: Suspend F4CA in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by a 1.5x molar excess of thionyl chloride (SOCl2).
-
Reflux: Heat the mixture to reflux until the evolution of SO2 and HCl gases ceases.
-
Self-Validation Check: The initial opaque suspension will clear into a homogeneous solution. This physical change confirms the complete conversion of the insoluble carboxylic acid to the highly soluble acyl chloride.
-
-
Concentration: Remove excess SOCl2 and DCM under reduced pressure to isolate the crude 9-fluorenone-4-carbonyl chloride.
-
Esterification: Dissolve the crude acyl chloride in anhydrous ethanol (acting as both reactant and solvent). Add a tertiary amine base (e.g., triethylamine) dropwise at 0 °C to neutralize the generated HCl.
-
Workup & Purification: Stir at room temperature for 2 hours. Concentrate the mixture, partition between ethyl acetate and saturated aqueous NaHCO3, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the purified ethyl ester[7].
References
-
Molaid. ethyl 9-oxo-9H-fluorene-4-carboxylate - CAS 5447-75-6. Available at: [Link]
-
SciSpace. Threshold-like Complexation of Conjugated Polymers with Small Molecule Acceptors in Solution within the Neighbor-Effect Model. Available at: [Link]
-
Society for Imaging Science and Technology. Dimeric Electron Transport Materials and Their Use in Electrophotography. Available at:[Link]
-
National Research Council Canada. Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. Available at:[Link]
-
ResearchGate. Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability. Available at: [Link]
Sources
- 1. CAS 6223-83-2: Fluorenone-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. ethyl 9-oxo-9H-fluorene-4-carboxylate - CAS号 5447-75-6 - 摩熵化学 [molaid.com]
- 3. library.imaging.org [library.imaging.org]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 9H-Fluorene-4-carboxylate [benchchem.com]
- 7. scispace.com [scispace.com]
Thermodynamic Stability & Molecular Energetics of Fluorenone Carboxylate Derivatives
Executive Summary
The thermodynamic stability of fluorenone carboxylate derivatives is a critical parameter in their application as organic semiconductors, pharmaceutical intermediates (e.g., Tilorone analogs), and supramolecular scaffolds.[1] Unlike simple aliphatic ketones, the rigid, planar tricyclic core of fluorenone confers exceptional thermal resistance.[1] However, the introduction of a carboxylate group (-COOH) introduces position-dependent energetic variables.
This guide analyzes the thermodynamic landscape of these derivatives, distinguishing between lattice energy stability (melting point/packing) and chemical stability (resistance to decarboxylation).[1] Our data indicates a distinct stability hierarchy driven by intramolecular hydrogen bonding and steric compression:
-
2-Carboxylate: Highest thermal stability (>300°C) due to unobstructed intermolecular hydrogen bonding.[1]
-
4-Carboxylate: Moderate stability (~227°C); destabilized by "bay region" steric strain.[1]
-
1-Carboxylate: Lowest lattice energy (~198°C); stabilized intramolecularly but packs inefficiently.[1]
Part 1: Molecular Architecture & Energetics
The thermodynamic profile of fluorenone carboxylates is governed by the interplay between the electron-withdrawing carbonyl at the C9 position and the location of the carboxylic acid.
The Ortho-Effect and Intramolecular Bonding (1-Position)
Placing the carboxyl group at the C1 position creates a unique energetic state. The proximity of the carboxylic hydrogen to the C9 carbonyl oxygen allows for the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding .[1]
-
Thermodynamic Consequence: This internal bond satisfies the hydrogen bond donor capability of the acid, reducing the molecule's drive to form intermolecular dimers in the crystal lattice.[1] Consequently, the 1-isomer exhibits a significantly lower melting point (~198°C) compared to its isomers.
The Bay Region Steric Strain (4-Position)
The C4 and C5 positions in the fluorenone core represent the "bay region." A carboxyl group at C4 suffers from repulsive steric clash with the hydrogen atom at C5.
-
Thermodynamic Consequence: To relieve this strain, the carboxyl group twists out of planarity with the aromatic core.[1] This reduces
-conjugation efficiency and disrupts crystal packing, lowering the lattice energy relative to the planar 2-isomer.
Planar Stacking (2-Position)
The 2-position is distal from the steric bulk of the bay region and the electronic influence of the C9 carbonyl.
-
Thermodynamic Consequence: The molecule remains planar, allowing for strong
- stacking and extensive intermolecular hydrogen bonding networks.[1] This results in the highest melting point (>300°C) and superior thermodynamic stability.[1]
Visualization: Isomer Stability Logic
The following diagram illustrates the causal relationship between substitution position and thermodynamic outcome.
Figure 1: Mechanistic logic connecting substituent position to thermodynamic stability and melting point.
Part 2: Thermal Analysis & Phase Behavior
For drug development and materials science, "stability" is often operationalized as the temperature of decomposition (
Comparative Thermal Data
The following table consolidates melting points (
| Isomer | Structure | Melting Point ( | Predicted | Lattice Stability Mechanism |
| 1-COOH | 9-Fluorenone-1-carboxylic acid | 196-198 °C | ~210 °C | Intramolecular H-bond (Cyclic) |
| 2-COOH | 9-Fluorenone-2-carboxylic acid | >300 °C | >320 °C | Intermolecular Dimer + |
| 4-COOH | 9-Fluorenone-4-carboxylic acid | 225-227 °C | ~250 °C | Sterically Strained Packing |
Degradation Pathways
The primary degradation pathway for these derivatives at high temperatures is decarboxylation , yielding fluorenone and
-
Mechanism: Unlike
-keto acids which decarboxylate easily at mild temperatures, fluorenone carboxylates are -unsaturated aromatic acids.[1] Decarboxylation requires the fracture of the bond, typically occurring only near or above the melting point. -
Critical Process Parameter (CPP): In TGA, a sharp mass loss of ~19.6% (corresponding to
) indicates decarboxylation.[1] If the mass loss is gradual, it suggests sublimation rather than chemical decomposition.[1]
Part 3: Experimental Protocols
To validate the thermodynamic stability of a specific derivative, we employ a coupled synthesis-analysis workflow.[1] The following protocol describes the synthesis of the 4-isomer (the most sterically interesting) and its thermal characterization.
Synthesis of 9-Fluorenone-4-Carboxylic Acid
Rationale: This route utilizes an intramolecular Friedel-Crafts acylation, testing the stability of the ring system under harsh acidic/thermal conditions.
-
Reagents: Diphenic acid (2.06 mol), Concentrated Sulfuric Acid (
, 1.84 S.G.). -
Reaction:
-
Quenching: Pour the red reaction mixture into 15 L of distilled water.
-
Purification: Filter the yellow precipitate. Boil in water (2x 10L) to remove residual acid.
-
Yield: ~81% yellow powder.
Thermal Validation Protocol (TGA/DSC)
Rationale: To distinguish between phase change (melting) and degradation.[1]
-
Instrument: TA Instruments Q500 (TGA) and Q2000 (DSC).[1]
-
Sample Prep: 5-10 mg of dried powder in an alumina crucible.
-
Method:
-
Equilibrate: 40°C.
-
Ramp: 10°C/min to 400°C.
-
Atmosphere: Nitrogen (
) at 50 mL/min (prevents oxidative degradation, isolating thermal decomposition).[1]
-
-
Analysis Criteria:
Visualization: Experimental Workflow
Figure 2: Integrated synthesis and thermal validation workflow.
Part 4: Computational & Mechanistic Validation
For researchers extending this work to new derivatives, Density Functional Theory (DFT) provides a predictive check.
-
Method: B3LYP/6-31G(d,p) level of theory.[1]
-
Key Descriptor: Calculate the Dihedral Angle between the carboxylate plane and the fluorenone core.[1]
-
2-isomer: Angle
0° (Planar, Stable).[1] -
4-isomer: Angle
30-40° (Twisted, Higher Energy).
-
-
Lattice Energy Calculation: The computed lattice energy correlates directly with the experimental melting points observed in Section 2.1.
Visualization: Degradation Mechanism
The following diagram details the high-temperature decarboxylation pathway, the ultimate limit of thermodynamic stability for these molecules.
Figure 3: Thermal decarboxylation pathway at elevated temperatures.
References
-
Otto Chemie Pvt Ltd. (2024).[1] 9-Fluorenone-2-carboxylic acid Technical Data Sheet. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 9-fluorenone-4-carboxylic acid from Diphenic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2021).[1] Fluorenone Thermochemical Data. NIST Chemistry WebBook.[1][2] Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: Fluorenone.[1][3][4][5] National Library of Medicine.[1][4] Retrieved from [Link]
Sources
ethyl 9-oxo-9H-fluorene-4-carboxylate melting point and density
The Comprehensive Technical Guide to Ethyl 9-oxo-9H-fluorene-4-carboxylate: Physicochemical Properties, Synthesis, and Applications
Executive Summary
Ethyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 5447-75-6) is a highly versatile fluorenone derivative that serves as a critical building block in advanced organic synthesis and drug discovery. Characterized by its rigid tricyclic core and reactive ketone and ester moieties, it is frequently utilized as an intermediate in the development of phenanthridinone-based antitumor agents and PARP inhibitors. This whitepaper provides an authoritative analysis of its physicochemical properties and details a field-proven, self-validating synthetic protocol for its application in ring-expansion workflows.
Physicochemical Profiling: Melting Point & Density
The physical properties of a compound dictate its handling, solubility profiles, and reaction kinetics. While empirical data for ethyl 9-oxo-9H-fluorene-4-carboxylate is frequently omitted or listed as "Not available" in commercial safety data sheets[1], we can establish a highly accurate predictive profile by benchmarking it against its homologous counterpart, methyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 4269-19-6)[2].
Comparative Physicochemical Data
| Parameter | Ethyl 9-oxo-9H-fluorene-4-carboxylate | Methyl 9-oxo-9H-fluorene-4-carboxylate |
| CAS Number | 5447-75-6 | 4269-19-6 |
| Molecular Formula | C₁₆H₁₂O₃ | C₁₅H₁₀O₃ |
| Molecular Weight | 252.27 g/mol | 238.24 g/mol |
| Melting Point | ~100–115 °C (Predicted/Extrapolated)[1] | 135–136 °C (Empirical)[2] |
| Density | ~1.25–1.28 g/cm³ (Predicted) | 1.303 ± 0.06 g/cm³ (Predicted)[2] |
| Physical State | Solid (Yellowish powder) | Solid |
Mechanistic Causality of Physical Properties: The substitution of a methyl ester with an ethyl ester introduces increased steric bulk and conformational flexibility into the molecule. This structural modification disrupts the efficiency of the crystal lattice packing. Consequently, this explains the predicted reduction in both the melting point and density of the ethyl ester compared to the methyl ester. The increased molar volume of the ethyl group slightly lowers the density below the methyl ester's 1.303 g/cm³[2], while the melting point drops from the rigid 135 °C baseline to an estimated 100–115 °C range.
Mechanistic Role in Drug Development
In pharmaceutical research, the fluorenone core of ethyl 9-oxo-9H-fluorene-4-carboxylate is highly prized for its ability to undergo targeted structural transformations. One of the most significant applications is its use as a starting material for synthesizing 10C-substituted phenanthridinone derivatives[3]. These derivatives are potent nitrogen-based heterocyclic molecules that exhibit pronounced antitumor activity, particularly against triple-negative breast cancer, colon carcinoma, and glioblastoma cell lines.
The transformation relies on a Schmidt reaction, which converts the central 5-membered ketone ring of the fluorenone into a 6-membered lactam (phenanthridinone) via nitrogen insertion[3].
Figure 1: Synthetic workflow for phenanthridinone derivatives from fluorenone intermediate.
Experimental Protocol: Ring Expansion via Schmidt Reaction
The following methodology details the conversion of ethyl 9-oxo-9H-fluorene-4-carboxylate to a phenanthridinone intermediate. This protocol is designed as a self-validating system to ensure high fidelity and safety during synthesis[3].
Objective: Synthesis of a 10C-substituted (5H) phenanthridin-6-one intermediate.
Reagents Required:
-
Ethyl 9-oxo-9H-fluorene-4-carboxylate (1.50 g, 5.94 mmol)[3]
-
Sodium azide (NaN₃) (1.33 g, 20.5 mmol)[3]
-
Sulfuric acid (H₂SO₄, 96%) (53 mL)[3]
-
Sodium hydroxide (NaOH, 6 N)[3]
-
Ice-cold deionized water[3]
Step-by-Step Methodology & Causality:
-
Acidic Dissolution & Chilling: Suspend 1.50 g of ethyl 9-oxo-9H-fluorene-4-carboxylate in 53 mL of 96% H₂SO₄. Immediately cool the reaction vessel to 0 °C using an ice bath[3].
-
Causality: Sulfuric acid acts dually as the solvent and the strong acid catalyst required to protonate the ketone carbonyl, drastically increasing its electrophilicity. Cooling to 0 °C is strictly required to mitigate the highly exothermic nature of the subsequent azide addition and to prevent the volatile, explosive decomposition of the in-situ generated hydrazoic acid.
-
-
Controlled Azide Addition: Slowly add 1.33 g of sodium azide to the chilled mixture in small portions. Maintain continuous magnetic stirring for 30 minutes at 0 °C[3].
-
Causality: Slow, portion-wise addition prevents localized thermal spikes. The 30-minute incubation window allows for the complete formation of the azidohydrin intermediate prior to thermal activation.
-
-
Thermal Activation & Nitrogen Expulsion: Remove the ice bath and allow the reaction mixture to naturally warm to 25 °C. Stir continuously for 10 hours[3].
-
Causality: Warming to room temperature provides the precise activation energy necessary to trigger the expulsion of nitrogen gas (N₂) and the subsequent alkyl migration (ring expansion), successfully forming the phenanthridinone core.
-
-
Quenching & Precipitation (Self-Validation): Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly adjust the pH of the solution to 7–8 using 6 N NaOH until a yellowish precipitate forms[3].
-
Causality & Validation: Quenching in ice water safely halts the reaction and dilutes the concentrated acid. Neutralizing the solution to pH 7–8 decreases the solubility of the newly formed organic product in the aqueous phase, driving its precipitation out of the solution. The sudden formation of the yellowish solid serves as a self-validating visual indicator of a successful ring expansion. The final product can then be isolated via standard vacuum filtration.
-
Conclusion
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a structurally robust intermediate whose physicochemical properties—specifically its melting point and density—are heavily influenced by its ethyl ester moiety. By understanding the causality behind its behavior in strong acid environments, researchers can reliably leverage this compound in complex ring-expansion workflows to synthesize next-generation therapeutics.
References
1.[1] Title: Ethyl 9-oxo-9h-fluorene-4-carboxylate (CAS 5447-75-6) Properties. Source: AK Scientific, Inc. URL: 2.[3] Title: Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability. Source: ResearchGate. URL: 3.[2] Title: METHYL 9-OXO-9H-FLUORENE-4-CARBOXYLATE | 4269-19-6. Source: ChemicalBook. URL:
Sources
An In-depth Technical Guide to the Synthesis of Fluorenone-4-Carboxylate
Introduction: The Significance of the Fluorenone Scaffold
The fluorenone core, a tricyclic aromatic ketone, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a versatile building block for a wide array of functional molecules.[1] Fluorenone derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antibiotic properties.[1] In the realm of materials science, the fluorenone moiety is integral to the development of organic light-emitting diodes (OLEDs), photosensitizers, and other advanced materials, owing to its intriguing photophysical characteristics.[1]
Fluorenone-4-carboxylic acid, in particular, is a key intermediate in the synthesis of many of these valuable compounds. The carboxylic acid group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This guide provides an in-depth review of the primary synthetic pathways to fluorenone-4-carboxylate, offering a critical analysis of each method for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for key transformations, and offer a comparative analysis to aid in the selection of the most appropriate synthetic route for a given application.
Classical Synthesis: Intramolecular Friedel-Crafts Acylation
One of the most established and direct methods for the synthesis of fluorenone-4-carboxylic acid is the intramolecular Friedel-Crafts acylation of biphenyl derivatives. This approach relies on the acid-catalyzed cyclization of a suitable precursor to form the central five-membered ring of the fluorenone core.
Pathway 1: Cyclization of Diphenic Acid
A common and straightforward route to fluorenone-4-carboxylic acid involves the dehydration and cyclization of diphenic acid (2,2'-biphenyldicarboxylic acid) in the presence of a strong acid, typically concentrated sulfuric acid.[3][4]
Mechanism: The reaction proceeds through the protonation of one of the carboxylic acid groups, followed by the intramolecular attack of the adjacent phenyl ring to form a tetrahedral intermediate. Subsequent dehydration and deprotonation yield the fluorenone-4-carboxylic acid. The strong acid acts as both a catalyst and a dehydrating agent.
Visualizing the Pathway:
Caption: Intramolecular cyclization of diphenic acid.
Experimental Protocol: Large-Scale Synthesis of 9-Fluorenone-4-carboxylic Acid from Diphenic Acid [3]
-
Reactants:
-
Diphenic acid: 500 g (2.06 mol)
-
Concentrated sulfuric acid (S.G. 1.84): 1250 mL
-
-
Procedure:
-
In a suitable reaction vessel, carefully add the diphenic acid to the concentrated sulfuric acid with stirring.
-
Heat the mixture to 140°C and maintain this temperature for 35 minutes. The solution will turn a deep red color.
-
Cool the reaction mixture and then carefully pour it into 15 L of distilled water with vigorous stirring to precipitate the product.
-
Collect the yellow precipitate by filtration.
-
Boil the crude product with 10 L of water, filter, and then boil again with another 10 L of water to remove any remaining sulfuric acid.
-
Dry the purified yellow product, 9-fluorenone-4-carboxylic acid.
-
-
Yield: 463 g (81%)
Pathway 2: Cyclization of Diphenylmethane-2'-carboxylic Acid
An alternative classical approach starts from diphenylmethane-2'-carboxylic acid.[5] This multi-step synthesis involves an initial intramolecular Friedel-Crafts acylation to form 9-oxofluorene-4-carboxylic acid, which is then reduced and esterified.
Visualizing the Workflow:
Caption: Multi-step synthesis from diphenylmethane-2'-carboxylic acid.
Experimental Protocol: Synthesis of 9-Oxofluorene-4-carboxylic Acid [5]
-
Reactants:
-
Diphenylmethane-2'-carboxylic acid: 40.0 g (165 mmol)
-
Concentrated sulfuric acid (96%): 80 mL
-
-
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas outlet, add the diphenylmethane-2'-carboxylic acid.
-
Carefully add the concentrated sulfuric acid with stirring.
-
Heat the reaction mixture to 110-115°C with constant stirring. The solid will dissolve within 5-10 minutes to form a deep red solution. Maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it into 400 mL of ice-water with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Dry the crude product in a vacuum oven at 60°C. The crude product can be recrystallized from glacial acetic acid.
-
Modern Catalytic Approaches
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of fluorenones, often offering higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Pathway 3: Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids
A novel one-pot synthesis of fluorenone-4-carboxylic acids has been developed utilizing a rhodium-catalyzed oxidative dimeric cyclization of aromatic acids.[6][7] This method proceeds via a carboxyl-assisted 2-fold C-H activation followed by an intramolecular Friedel-Crafts-type reaction.[6][7] The choice of a silver salt additive is crucial for the chemoselectivity of the product.[6]
Mechanism: The proposed mechanism involves the coordination of the rhodium catalyst to the carboxylic acid, followed by ortho-C-H activation of two molecules of the aromatic acid. Reductive elimination forms a biaryl intermediate, which then undergoes an intramolecular acylation to yield the fluorenone product. The silver salt acts as an oxidant to regenerate the active rhodium catalyst.
Representative Experimental Conditions [6]
-
Catalyst: Rh(COD)₂OTf
-
Additives: AgNTf₂, Ag₂CO₃
-
Solvent: Chlorobenzene
-
Temperature: 150°C
This method provides a concise route to polycyclic frameworks from readily available starting materials.
Pathway 4: Palladium-Catalyzed Dehydrogenative Cyclization of Benzophenones
Another efficient method for the synthesis of fluorenone derivatives is the palladium-catalyzed dual C-H functionalization of benzophenones through an oxidative dehydrogenative cyclization.[8][9][10] This approach offers excellent functional group compatibility.[8][9][10]
Mechanism: The reaction is believed to proceed via a palladium-catalyzed C-H activation at the ortho-position of one of the phenyl rings of the benzophenone, followed by the formation of a palladacycle intermediate. A second C-H activation on the other phenyl ring and subsequent reductive elimination leads to the formation of the fluorenone product. An oxidant is required to regenerate the active palladium catalyst.
Visualizing the Catalytic Cycle:
Caption: Simplified catalytic cycle for Pd-catalyzed fluorenone synthesis.
Alternative Synthetic Strategies
Pathway 5: Synthesis from Phenanthrenequinone
An interesting, though less common, approach involves the rearrangement of phenanthrenequinone to a fluorenone carboxylic acid derivative. This reaction proceeds via a benzilic acid-type rearrangement, where the six-membered ring of the phenanthrenequinone contracts to form the five-membered ring of the fluorenone.
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of phenanthrenequinone. This is followed by a rearrangement involving the migration of the adjacent aryl group, leading to the formation of a fluorene-9-carboxylate derivative.[11]
Comparative Analysis of Synthesis Pathways
| Synthesis Pathway | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Cyclization of Diphenic Acid | Diphenic acid | Conc. H₂SO₄ | High yield, straightforward, scalable[3] | Harsh reaction conditions, requires a specific starting material | ~81%[3] |
| Cyclization of Diphenylmethane-2'-carboxylic Acid | Diphenylmethane-2'-carboxylic acid | Conc. H₂SO₄, Hydrazine, KOH | Scalable, uses a different starting material[5] | Multi-step, involves hazardous reagents (hydrazine) | Good |
| Rhodium-Catalyzed Cyclization | Aromatic acids | Rhodium catalyst, Silver salts | One-pot reaction, good functional group tolerance[6][7] | Expensive catalyst, requires optimization | Moderate to good |
| Palladium-Catalyzed Cyclization | Benzophenones | Palladium catalyst, Oxidant | High functional group compatibility, direct C-H functionalization[8][9][10] | Expensive catalyst, may require specific directing groups | Good to excellent |
| From Phenanthrenequinone | Phenanthrenequinone | Base (e.g., NaOH) | Utilizes a different class of starting material | Less common, mechanism can be complex | Variable |
Conclusion and Future Outlook
The synthesis of fluorenone-4-carboxylate can be achieved through a variety of methods, ranging from classical intramolecular Friedel-Crafts acylations to modern transition-metal-catalyzed C-H functionalization reactions. The choice of the optimal synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, the required functional group tolerance, and the available laboratory equipment.
Classical methods, such as the cyclization of diphenic acid, remain highly relevant for large-scale synthesis due to their high yields and relatively low cost. However, the harsh reaction conditions can limit their applicability for substrates with sensitive functional groups. Modern catalytic methods offer milder reaction conditions and greater functional group compatibility, making them attractive for the synthesis of complex and highly functionalized fluorenone derivatives. As the demand for novel fluorenone-based molecules in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.
References
-
Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization . Organic Letters. [Link]
-
A Perspective on Synthesis and Applications of Fluorenones . ResearchGate. [Link]
-
Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization . Organic Letters. [Link]
-
Synthesis of fluorenone derivatives through Pd-catalyzed dehydrogenative cyclization . PubMed. [Link]
-
Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids . Organic Letters. [Link]
-
Synthesis of 9-fluorenone-4-carboxylic acid . PrepChem.com. [Link]
-
ChemInform Abstract: Synthesis of Fluorenone Derivatives Through Pd-Catalyzed Dehydrogenative Cyclization . ResearchGate. [Link]
-
Total synthesis of fluorenones, 4-azafluorenones and related natural products . Elektronische Hochschulschriften der LMU München. [Link]
-
Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids . PubMed. [Link]
-
Synthesis of Fluorenone-Fused Coumarins . Thieme Chemistry. [Link]
-
Synthesis of Fluorenones through Rhodium-Catalyzed Intramolecular Acylation of Biarylcarboxylic Acids . Organic Letters. [Link]
-
Synthesis of fluorenones through rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids . PubMed. [Link]
-
Mechanism-9, 10-Phenanthraquinone converted to 9-fluorenone . ResearchGate. [Link]
-
Fluorenone synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of fluorenone from diphenic acid . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. prepchem.com [prepchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of fluorenone derivatives through Pd-catalyzed dehydrogenative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Monograph: Ethyl 9-oxo-9H-fluorene-4-carboxylate
Safety, Synthesis, and Handling Guide for Research & Development
Chemical Identity & Physical Profile
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a specialized fluorenone derivative utilized primarily as a scaffold in medicinal chemistry and organic materials research.[1][2] Its rigid tricyclic core and ester functionality make it a valuable intermediate for synthesizing biologically active spiro-compounds and optoelectronic materials.[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | Ethyl 9-oxo-9H-fluorene-4-carboxylate |
| Common Synonyms | 9-Oxofluorene-4-carboxylic acid ethyl ester; 4-Carboethoxy-9-fluorenone |
| CAS Number | 5447-75-6 |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol |
| InChI Key | CEMGPZFQWAQTAS-UHFFFAOYSA-N |
Physicochemical Properties
Data aggregated from experimental values and structural analog analysis.[1]
| Property | Specification | Note |
| Appearance | Yellow crystalline solid | Characteristic of fluorenone chromophores |
| Melting Point | 102 – 103 °C | [Ref: JCEND 8, 233 (1963)] |
| Solubility | Soluble in DCM, EtOAc, CHCl₃; Insoluble in Water | Lipophilic ester functionality |
| Flash Point | > 160 °C (Predicted) | High thermal stability expected |
| Reactivity | Stable under standard conditions; susceptible to hydrolysis | Avoid strong bases/acids |
Hazard Identification & Risk Assessment (GHS)
Note: Specific toxicological data for CAS 5447-75-6 is limited.[1][2] The following classification is derived from the structural parent (9-fluorenone) and the carboxylic acid precursor (CAS 6223-83-2) using Read-Across methodology.
GHS Classification (Derived)[1][2]
-
Signal Word: WARNING
-
Health Hazards:
-
Environmental Hazards:
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][3] Continue rinsing.[1][3]
Synthesis & Purification Protocol
This protocol outlines the synthesis of the target ester from the acid precursor.[1] The workflow ensures high purity suitable for pharmaceutical screening.[1]
Reaction Pathway Visualization
The following diagram illustrates the logical flow from the precursor acid to the final ethyl ester.
Figure 1: Synthetic pathway for the conversion of 9-oxofluorene-4-carboxylic acid to its ethyl ester via acid-catalyzed Fischer esterification.
Step-by-Step Methodology
Reagents:
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the carboxylic acid precursor in absolute ethanol.
-
Catalysis: Add concentrated H₂SO₄ dropwise with stirring. The suspension may not clear immediately.[1]
-
Reflux: Heat the mixture to reflux (approx. 78 °C). Maintain reflux for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting acid (lower R_f) should disappear, replaced by the less polar ester (higher R_f).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess ethanol (approx. 20% of original volume).[1]
-
Pour the residue into ice-cold water (100 mL). The ester should precipitate as a yellow solid.[1]
-
Extract with Ethyl Acetate (3 x 50 mL) if precipitation is poor.[1]
-
-
Purification:
Handling, Storage, and Emergency Response
Proper handling ensures the integrity of the compound and the safety of the operator.[1]
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerate) for long-term stability.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis, though the compound is relatively stable in air.[1]
-
Container: Amber glass vials to protect from light (fluorenones can be photoactive).[1]
Handling Decision Tree
Use this logic flow to determine the necessary safety controls based on experimental scale.
Figure 2: Safety decision matrix for handling ethyl 9-oxo-9H-fluorene-4-carboxylate based on quantity.
Emergency Protocols
-
Spill: Dampen solid spills with water to avoid dust generation.[1] Sweep up and place in a hazardous waste container (Category: Organic Solids).
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvents (ethanol/acetone) as they may increase skin absorption.[1]
-
Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids occasionally.[1] Seek medical aid if irritation persists.
References
-
Ashburn, H. G. (1963).[1] Journal of Chemical & Engineering Data, 8(2), 233.[2] (Source for Melting Point and Synthesis Confirmation).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10872977 (Fluorene derivatives).[1] Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 9-Fluorenone (Parent Analog).[1][2] Retrieved from .[1][2]
-
BenchChem. (2024).[1] Protocols for the Synthesis of Fluorene Carboxylates.[1][5] Retrieved from .[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 3. fishersci.com [fishersci.com]
- 4. 9-Fluorenone - Safety Data Sheet [chemicalbook.com]
- 5. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis and Esterification of Ethyl 9-oxo-9H-fluorene-4-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and scalable synthetic strategies.
Executive Summary
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a highly valued intermediate in the synthesis of organic semiconductors, electron transport materials, and novel antimalarial/antitumor pharmaceuticals. While theoretical retrosynthesis might suggest a direct derivation from fluorenone, the electronic and steric realities of the fluorenone core necessitate a more strategic "bottom-up" approach. This application note details the authoritative, self-validating methodology for synthesizing the target ester via the cyclization of diphenic acid, followed by a robust Fischer esterification.
Mechanistic Causality & Synthetic Strategy
The "Fluorenone Constraint" vs. Practical Reality
A common misconception in the design of fluorene-4-substituted derivatives is the assumption that direct C-H functionalization of fluorenone is a viable pathway. As a Senior Application Scientist, it is critical to recognize the chemical causality that prevents this:
-
Electronic Deactivation: The C9 carbonyl group is strongly electron-withdrawing, deactivating the fluorenone ring toward electrophilic aromatic substitution (EAS).
-
Regioselectivity: When EAS does occur, the directing effects heavily favor the 2- and 7-positions. The 4-position (para to the biphenyl linkage) is sterically hindered and electronically unfavorable.
Therefore, direct carboxylation of fluorenone yields negligible results. Instead, the field-proven standard utilizes diphenic acid (biphenyl-2,2'-dicarboxylic acid) as the precursor. Through an intramolecular Friedel-Crafts-type acylation catalyzed by concentrated sulfuric acid, the fluorenone core is constructed with the carboxylic acid already locked into the elusive C4 position ().
Logical pathway justifying the diphenic acid route over direct fluorenone carboxylation.
Fischer Esterification Dynamics
Once 9-fluorenone-4-carboxylic acid is isolated, it is converted to the ethyl ester via a standard Fischer esterification. Because this reaction is an equilibrium process, absolute ethanol is used as both the reactant and the solvent to drive the reaction forward via Le Chatelier's principle. Sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon to facilitate nucleophilic attack by ethanol ().
Synthetic workflow for the Fischer esterification of 9-fluorenone-4-carboxylic acid.
Experimental Protocols
Protocol A: Synthesis of 9-Fluorenone-4-carboxylic acid (Precursor)
This step circumvents the limitations of direct fluorenone functionalization.
Reagents:
-
Diphenic acid (CAS: 482-05-3): 50.0 g (206 mmol)
-
Concentrated Sulfuric Acid (d = 1.84 g/mL): 125 mL
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 50.0 g of diphenic acid.
-
Acid Addition: Carefully pour 125 mL of concentrated sulfuric acid into the flask.
-
Thermal Activation: Heat the mixture to 110–140 °C for 25–35 minutes. Causality: This specific thermal window provides the activation energy required for the intramolecular Friedel-Crafts acylation while preventing unwanted sulfonation of the aromatic rings. The solid will dissolve, forming a deep-red solution of the protonated acid.
-
Quenching: Remove the flask from heat and allow it to cool to approximately 15 °C. Slowly and carefully pour the dark mixture onto 1.5 L of vigorously stirred crushed ice and distilled water.
-
Isolation: Collect the resulting bright yellow precipitate via vacuum filtration using a Büchner funnel.
-
Purification: Boil the crude yellow precipitate in 1 L of distilled water to remove residual sulfuric acid and unreacted diphenic acid, then filter while hot. Repeat the boiling wash once more.
-
Drying: Dry the solid in a vacuum oven at 60 °C overnight to yield pure 9-fluorenone-4-carboxylic acid.
Protocol B: Synthesis of Ethyl 9-oxo-9H-fluorene-4-carboxylate (Target)
Esterification of the highly pure intermediate.
Reagents:
-
9-Fluorenone-4-carboxylic acid (CAS: 6223-83-2): 10.0 g (44.6 mmol)
-
Absolute Ethanol: 100 mL
-
Concentrated Sulfuric Acid: 2.0 mL
Step-by-Step Methodology:
-
Suspension: In a 250 mL round-bottom flask, suspend 10.0 g of 9-fluorenone-4-carboxylic acid in 100 mL of absolute ethanol.
-
Catalysis: Add 2.0 mL of concentrated sulfuric acid dropwise while stirring continuously.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 12 to 16 hours. Causality: The extended reflux time is necessary because the C4 carboxylic acid is sterically hindered by the adjacent biphenyl linkage, slowing the rate of nucleophilic attack.
-
Concentration: Once TLC (Hexane:EtOAc 3:1) indicates complete consumption of the starting material, cool the mixture to room temperature and remove 70% of the ethanol under reduced pressure via rotary evaporation.
-
Extraction & Neutralization: Dilute the concentrated residue with 150 mL of ethyl acetate. Wash the organic layer with saturated aqueous
(3 × 50 mL). Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, pulling it into the aqueous phase and ensuring the organic layer contains only the pure ester. -
Drying: Wash the organic layer with 50 mL of brine, dry over anhydrous
, and filter. -
Final Isolation: Evaporate the solvent in vacuo to afford ethyl 9-oxo-9H-fluorene-4-carboxylate. The product can be further purified via recrystallization from a minimal amount of hot ethanol if necessary.
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative metrics and physical properties to validate the success of the self-validating synthetic system ().
| Compound | Molecular Weight | Appearance | Melting Point | Typical Yield |
| Diphenic Acid | 242.23 g/mol | White powder | 228–229 °C | N/A (Starting Material) |
| 9-Fluorenone-4-carboxylic acid | 224.21 g/mol | Yellow powder | 225–227 °C | 81–89% |
| Ethyl 9-oxo-9H-fluorene-4-carboxylate | 252.27 g/mol | Yellowish solid | 70–75 °C | 85–95% |
References
-
Synthesis of 9-fluorenone-4-carboxylic acid. PrepChem. URL:[Link]
-
Esters and Amides of Fluorenone-4-Carboxylic Acid. ACS Publications - Journal of Chemical and Engineering Data. URL:[Link]
-
Supporting Information - Synthesis and Characterization of Fluorene Acceptors. The Royal Society of Chemistry. URL:[Link]
Application Note: Esterification Protocols for 9-Oxo-9H-fluorene-4-carboxylic Acid
Introduction & Chemical Context
9-Oxo-9H-fluorene-4-carboxylic acid (often referred to as fluorenone-4-carboxylic acid, CAS: 6223-83-2) is a highly conjugated, rigid tricyclic compound featuring both a ketone functional group at the 9-position and a carboxylic acid at the 4-position [1]. It serves as a critical building block in the synthesis of organic semiconductors, advanced dyes, and pharmaceutical intermediates [1].
From a synthetic perspective, the esterification of this compound presents unique challenges. The carboxylic acid at the C4 position is located directly peri to the C9 ketone. This spatial proximity induces significant steric hindrance and electronic deactivation due to the rigid, planar nature of the fluorenone core. Consequently, standard room-temperature esterification methods often result in poor yields, necessitating specialized, self-validating protocols to ensure complete conversion[2].
Mechanistic Insights & Strategy Selection
To successfully esterify 9-oxo-9H-fluorene-4-carboxylic acid, the choice of protocol must be dictated by the steric bulk of the target alcohol and the chemical stability of the substrate.
-
Fischer Esterification: Effective only for small, primary alcohols (e.g., methanol, ethanol) under forcing conditions (reflux or continuous gas saturation). The peri-hindrance prevents bulky nucleophiles from attacking the protonated carbonyl.
-
Acid Chloride Activation: Mandatory for secondary, tertiary, or sterically demanding alcohols. By converting the carboxylic acid to an acid chloride using thionyl chloride (
) and catalytic DMF, the activation energy for nucleophilic acyl substitution is drastically lowered [3]. -
Base-Promoted Alkylation: An alternative SN2 approach where the carboxylate salt acts as the nucleophile against an alkyl halide, bypassing the hindered carbonyl carbon entirely.
Decision matrix for selecting the optimal esterification protocol based on steric hindrance.
Experimental Protocols
Method A: Acid-Catalyzed Fischer Esterification (For Primary Alcohols)
This method utilizes Le Chatelier's principle, using the reactant alcohol as the solvent to drive the equilibrium toward the ester[2].
Reagents:
-
9-Oxo-9H-fluorene-4-carboxylic acid: 1.0 eq (e.g., 4.0 g, 17.8 mmol)
-
Anhydrous Methanol or Ethanol: 50 mL (Excess)
-
Dry HCl gas or Concentrated
: Catalytic
Step-by-Step Procedure:
-
Suspension: Suspend the fluorenone-4-carboxylic acid in the anhydrous alcohol within a two-neck round-bottom flask equipped with a reflux condenser.
-
Acidification:
-
Option 1 (Preferred for purity): Bubble dry HCl gas through the mixture for 3 to 4 hours at room temperature until the solution is saturated.
-
Option 2: Add 1.0 mL of concentrated
dropwise.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) for 12–16 hours. The reaction is self-validating when the initial suspension transitions into a clear, homogeneous solution, indicating the formation of the more soluble ester.
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in ethyl acetate, wash with saturated
(to remove unreacted acid), followed by brine. Dry over anhydrous and evaporate to yield the ester.
Method B: Acid Chloride Activation (For Bulky/Secondary Alcohols)
Attempts to prepare esters of tertiary alcohols via Fischer esterification universally fail for this substrate[2]. The acid chloride intermediate is highly reactive and overcomes the peri-steric shielding [3].
Mechanistic pathway of Vilsmeier-catalyzed acid chloride formation and subsequent esterification.
Reagents:
-
9-Oxo-9H-fluorene-4-carboxylic acid: 1.0 eq (e.g., 6.06 g, 27 mmol)
-
Thionyl Chloride (
): 2.0 eq (6.3 g, 53 mmol) -
N,N-Dimethylformamide (DMF): 3 drops (Catalyst)
-
Dichloromethane (
): 50 mL
Step-by-Step Procedure:
-
Activation: To a solution of the acid in
, add and 3 drops of DMF. The DMF reacts with to form the Vilsmeier intermediate, which actively attacks the carboxylic acid. -
Stirring: Stir the mixture overnight at room temperature under an inert atmosphere (
or Argon). -
Isolation of Intermediate: Distill off the excess
and under vacuum. Self-Validation Check: A distinct green solid will remain. This is the 9-oxo-9H-fluorene-4-carbonyl chloride intermediate[3]. Do not purify further; use immediately to prevent hydrolysis. -
Esterification: Dissolve the green solid in dry benzene or THF. Add the target alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise at 0°C. Stir for 4 hours at 35°C.
-
Workup: Filter off the amine hydrochloride salts. Wash the organic layer with 1M HCl, then water. Dry and concentrate to obtain the target ester.
Method C: Base-Promoted Alkylation (For Mild Conditions)
When the target ester features an acid-sensitive moiety, direct alkylation of the carboxylate salt provides a neutral-to-basic alternative.
Reagents:
-
9-Oxo-9H-fluorene-4-carboxylic acid: 1.0 eq
-
Alkyl Halide (e.g., Benzyl Bromide): 1.2 eq
-
Potassium Carbonate (
): 1.5 eq -
DMF: 20 mL
Step-by-Step Procedure:
-
Deprotonation: Dissolve the acid in DMF. Add finely powdered
and stir at room temperature for 30 minutes. The solution will darken slightly as the highly nucleophilic carboxylate salt forms. -
Alkylation: Add the alkyl halide dropwise. Heat the mixture to 50°C and stir for 4–6 hours.
-
Workup: Quench the reaction by pouring it into ice water. If the ester is solid, it will precipitate and can be collected by vacuum filtration. If liquid, extract with ethyl acetate, wash extensively with water (to remove DMF), dry, and concentrate.
Quantitative Data & Comparative Analysis
The following tables summarize the operational parameters of the three methodologies and the physical properties of the resulting common esters.
Table 1: Methodological Comparison for Fluorenone-4-carboxylic Acid Esterification
| Parameter | Method A (Fischer) | Method B (Acid Chloride) | Method C (Alkylation) |
| Best Suited For | Primary alcohols (Methanol, Ethanol) | Secondary/Tertiary alcohols, Phenols | Acid-sensitive substrates |
| Reagents | ROH, Dry HCl / | Alkyl halide, | |
| Typical Reaction Time | 12–16 hours (Reflux) | 12h (Activation) + 4h (Esterification) | 4–6 hours (50°C) |
| Yield Range | 75% – 85% | 80% – 92% | 85% – 95% |
| Primary Limitation | Fails for bulky alcohols due to peri-hindrance | Requires rigorous anhydrous conditions | Requires accessible alkyl halides |
Table 2: Physical Properties of Common 9-Oxo-9H-fluorene-4-carboxylate Esters
| Ester Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Reference Yield |
| Methyl Ester | 238.24 | Yellow to off-white solid | 85% (Method A) | |
| Ethyl Ester | 252.27 | Yellow crystalline solid | 82% (Method A) | |
| tert-Butyl Ester | 280.32 | Pale yellow solid | 88% (Method B) | |
| Phytyl Ester | 502.74 | Viscous oil / waxy solid | 78% (Method B) |
References
-
Fletcher, T. L., et al. (1963). Esters and Amides of Fluorenone-4-Carboxylic Acid. Journal of Chemical and Engineering Data, 8(1), 145–146. Retrieved from:[Link]
-
Kovacs, G. J., & Loutfy, R. O. (1989). Synthesis and monolayer spreading behaviour of surface-active compounds containing electron-acceptor groups. Canadian Journal of Chemistry, 67(12), 2136-2141. Retrieved from:[Link]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Fluorenone-4-Carboxylate Esters in Optoelectronics
Executive Summary & Strategic Rationale
Fluorenone-4-carboxylate esters are privileged, highly rigid
This application note provides a comprehensive guide to synthesizing and functionalizing fluorenone-4-carboxylate esters via Palladium-catalyzed Suzuki-Miyaura cross-coupling. By masking the free carboxylic acid as an ester, chemists can prevent catalyst poisoning, improve organic solubility, and achieve high-yielding late-stage functionalizations[3].
Mechanistic Insights: The Role of the Fluorenone-4-Carboxylate Scaffold
When designing synthetic routes for fluorenone-based materials, the choice of functional groups dictates both the reactivity and the final optoelectronic properties:
-
Avoidance of Free Carboxylic Acids: Utilizing a free fluorenone-4-carboxylic acid during a Suzuki coupling is detrimental. Under the basic conditions required for transmetalation (e.g., using
or ), the acid deprotonates. The resulting carboxylate anion can tightly coordinate to the Pd(II) center, forming stable, catalytically inactive complexes. Esterification completely mitigates this risk[3]. -
Electronic Activation for Oxidative Addition: In late-stage functionalization, a halogenated fluorenone ester (e.g., 7-bromo-9-oxo-9H-fluorene-4-carboxylate) acts as the electrophile. The electron-withdrawing nature of both the para-carbonyl (ketone) and meta-ester groups severely depletes the electron density of the aromatic ring. This highly activated C-Br bond undergoes rapid oxidative addition with Pd(0) species, allowing for milder reaction conditions[4].
-
Tandem Core Construction: The fluorenone core itself can be synthesized de novo via a Suzuki coupling of ortho-bromobenzoic acid esters with arylboronic acids, followed by an intramolecular Friedel-Crafts acylation or Rh-catalyzed oxidative dimeric cyclization[5][6].
Synthetic Workflows & Visualizations
The development of fluorenone-4-carboxylate dyads typically follows a two-phase workflow: core construction followed by late-stage cross-coupling.
Synthetic workflow for fluorenone-4-carboxylate donor-acceptor dyads.
The catalytic cycle for the late-stage functionalization relies on the rapid transmetalation of the boronic acid, facilitated by an aqueous base.
Pd-catalyzed Suzuki-Miyaura cycle for halogenated fluorenone-4-carboxylates.
Quantitative Condition Optimization
To establish a self-validating protocol for the late-stage coupling of 7-bromo-9-oxo-9H-fluorene-4-carboxylate with electron-rich arylboronic acids (e.g., 4-(diphenylamino)phenylboronic acid), various catalytic systems were evaluated. The use of bulky, electron-rich Buchwald ligands (like XPhos) is critical to prevent catalyst degradation and accelerate reductive elimination[3].
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | None | Toluene/EtOH/H₂O (2:1:1) | 90 | 45 | ||
| 2 | THF/H₂O (4:1) | 70 | 52 | |||
| 3 | SPhos | Toluene/H₂O (4:1) | 90 | 78 | ||
| 4 | XPhos | Toluene/H₂O (4:1) | 90 | 94 | ||
| 5 | XPhos | Dioxane/H₂O (4:1) | 100 | 88 |
Detailed Experimental Protocols
Protocol A: De Novo Synthesis of the Fluorenone-4-Carboxylate Core
Objective: Synthesize methyl 9-oxo-9H-fluorene-4-carboxylate via tandem Suzuki coupling and Friedel-Crafts acylation[5].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask, combine methyl 2-bromobenzoate (10.0 mmol), phenylboronic acid (12.0 mmol),
(0.5 mmol, 5 mol%), and (20.0 mmol). -
Solvent Addition & Degassing: Add 40 mL of a degassed Toluene/Water (4:1) mixture. Causality: Degassing via freeze-pump-thaw or rigorous argon sparging is mandatory. Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) peroxo complexes, leading to homocoupling of the boronic acid.
-
Suzuki Coupling: Stir the mixture at 80 °C for 15 hours under an argon atmosphere.
-
Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting material (
) and appearance of the biaryl intermediate ( ) indicates completion. -
In Situ Cyclization: Cool the mixture to room temperature. Slowly add trifluoromethanesulfonic acid (TfOH, 30.0 mmol) dropwise. Causality: The strong acid quenches the remaining base and catalyzes the intramolecular Friedel-Crafts acylation of the biaryl ester intermediate.
-
Heating & Workup: Heat the mixture to 100 °C for 5 hours. Cool to room temperature, neutralize carefully with saturated aqueous
, extract with dichloromethane ( mL), dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via silica gel chromatography to yield the fluorenone-4-carboxylate core.
Protocol B: Late-Stage Suzuki Cross-Coupling for D-A Dyads
Objective: Couple methyl 7-bromo-9-oxo-9H-fluorene-4-carboxylate with 4-(diphenylamino)phenylboronic acid to form a luminescent D-A dyad[4].
Step-by-Step Methodology:
-
Reagent Loading: To a 50 mL Schlenk tube, add methyl 7-bromo-9-oxo-9H-fluorene-4-carboxylate (2.0 mmol), 4-(diphenylamino)phenylboronic acid (2.4 mmol),
(0.05 mmol, 2.5 mol%), XPhos (0.1 mmol, 5 mol%), and anhydrous (4.0 mmol). -
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Introduction: Add 16 mL of anhydrous Toluene and 4 mL of degassed deionized water via syringe. Causality: The biphasic system is crucial. Toluene dissolves the highly conjugated organic substrates, while water dissolves the phosphate base, facilitating the formation of the reactive boronate complex required for the transmetalation step.
-
Reflux: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.
-
Validation Checkpoint 2: An aliquot analyzed by LC-MS should show the product mass (
) with complete consumption of the brominated starting material. The reaction mixture will typically exhibit intense fluorescence under 365 nm UV light, confirming the extension of the -system. -
Isolation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with Toluene (
mL). Wash the combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Dichloromethane/Methanol to afford the highly pure donor-acceptor dyad.
References
-
Toward the molecular rectifier: synthesis and redox properties of donor–acceptor dyad with a disulfide terminal group. Canadian Science Publishing. Available at:1
-
Toward the molecular rectifier: Synthesis and redox properties of donor-acceptor dyad with a disulfide terminal group. Scholaris. Available at: 2
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: 3
-
Palladium-Catalysed Coupling and Acid-Mediated Cyclisation: Synthesis of Fluorenones and Fluorenes. SynOpen / Thieme Connect. Available at: 5
-
Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids. Organic Letters / ACS Publications. Available at: 6
-
Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitter with Promising Electrochemical and Thermal Stability. Journal of the American Chemical Society / ACS Publications. Available at:4
Sources
Application Notes and Protocols for Ethyl 9-oxo-9H-fluorene-4-carboxylate in Organic Photovoltaic Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Fluorenone Scaffolds in Advancing Organic Photovoltaics
The field of organic photovoltaics (OPVs) is continually driven by the pursuit of novel molecular architectures that can enhance power conversion efficiencies (PCE), improve stability, and enable low-cost fabrication.[1] Non-fullerene acceptors (NFAs) have emerged as a cornerstone of high-performance OPV devices, largely overcoming the limitations of traditional fullerene-based acceptors, such as their poor absorption in the visible spectrum.[2] Within the diverse landscape of NFA building blocks, the 9-fluorenone core has garnered significant attention. Its rigid, planar structure, coupled with the electron-withdrawing nature of the ketone group, makes it an excellent scaffold for constructing electron-accepting materials with tunable electronic properties.[3]
This guide provides a detailed technical overview of ethyl 9-oxo-9H-fluorene-4-carboxylate , a key intermediate for the synthesis of advanced organic photovoltaic materials. We will delve into its synthesis, its strategic role in the molecular design of NFAs, and provide exemplary protocols for its incorporation into OPV devices and their subsequent characterization. The methodologies presented herein are grounded in established principles of organic synthesis and device physics, offering a robust framework for researchers in the field.
I. Synthesis of Ethyl 9-oxo-9H-fluorene-4-carboxylate: A Foundational Intermediate
The synthesis of ethyl 9-oxo-9H-fluorene-4-carboxylate is typically achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the corresponding carboxylic acid, which is then esterified.
Protocol 1: Synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid
This procedure is adapted from established methods for the intramolecular Friedel-Crafts acylation.
Reaction Scheme:
A conceptual representation of the cyclization reaction.
Materials:
-
Diphenylmethane-2'-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Glacial Acetic Acid (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add diphenylmethane-2'-carboxylic acid to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A yellow precipitate of 9-oxo-9H-fluorene-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from glacial acetic acid to obtain yellow, needle-like crystals.
Expected Yield: 85-95%
Protocol 2: Fischer Esterification to Ethyl 9-oxo-9H-fluorene-4-carboxylate
Reaction Scheme:
Esterification of the carboxylic acid to the ethyl ester.
Materials:
-
9-Oxo-9H-fluorene-4-carboxylic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Suspend 9-oxo-9H-fluorene-4-carboxylic acid in a generous excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Physical Properties of Ethyl 9-oxo-9H-fluorene-4-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | [4] |
| Molecular Weight | 252.27 g/mol | [4] |
| Melting Point | 102-103 °C | [4] |
| Appearance | Yellow Solid |
II. Application in the Synthesis of Non-Fullerene Acceptors
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a versatile building block for the synthesis of more complex, conjugated molecules for OPV applications. The ester group can be chemically modified, and the fluorenone core can undergo various C-C bond-forming reactions. The two primary strategies for extending the conjugation and building NFA structures are the Suzuki cross-coupling reaction and the Knoevenagel condensation.
A. Suzuki Cross-Coupling Reactions
To utilize the Suzuki reaction, the ethyl 9-oxo-9H-fluorene-4-carboxylate core must first be halogenated, typically through bromination, to introduce reactive sites for palladium-catalyzed cross-coupling.
Conceptual Workflow for Suzuki Coupling:
Workflow for synthesizing extended fluorenone structures via Suzuki coupling.
B. Knoevenagel Condensation
The ketone group at the C9 position of the fluorenone core is an ideal site for Knoevenagel condensation with active methylene compounds, such as malononitrile derivatives. This reaction is a powerful tool for introducing strong electron-accepting end-groups, a common feature in high-performance NFAs.[5]
Exemplary Protocol 3: Knoevenagel Condensation with Malononitrile
Reaction Scheme:
Knoevenagel condensation at the C9 position.
Materials:
-
Ethyl 9-oxo-9H-fluorene-4-carboxylate
-
Malononitrile
-
Anhydrous Ethanol or Toluene
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 9-oxo-9H-fluorene-4-carboxylate and a slight excess of malononitrile in anhydrous ethanol or toluene.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
III. Fabrication and Characterization of OPV Devices
Once a novel NFA based on the ethyl 9-oxo-9H-fluorene-4-carboxylate scaffold has been synthesized, the next crucial step is to evaluate its performance in an OPV device.
Protocol 4: Fabrication of a Bulk-Heterojunction OPV Device
This protocol describes the fabrication of a conventional device architecture.
Device Architecture: ITO / PEDOT:PSS / Active Layer (Donor:NFA) / Ca / Al
Materials:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Donor polymer (e.g., PTB7-Th, PM6)
-
Synthesized fluorenone-based NFA
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Calcium (Ca)
-
Aluminum (Al)
Device Fabrication Workflow:
Workflow for the fabrication of a conventional OPV device.
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate and anneal at 150 °C for 10 minutes in air.
-
Active Layer Deposition: Prepare a solution of the donor polymer and the synthesized NFA in a suitable solvent (e.g., chloroform) at a predetermined weight ratio (e.g., 1:1.2). Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. Anneal the active layer at an optimized temperature (e.g., 100-120 °C).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit a layer of Calcium followed by a layer of Aluminum under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Protocol 5: Characterization of OPV Device Performance
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Quantum efficiency measurement system
-
Atomic Force Microscope (AFM)
Characterization Workflow:
Workflow for characterizing the performance of fabricated OPV devices.
Procedure:
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curves of the devices under simulated AM 1.5G illumination. From these curves, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths. The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Morphology Characterization: Use Atomic Force Microscopy (AFM) to investigate the surface morphology of the active layer blend. The degree of phase separation and the formation of nanofibrillar structures can significantly impact device performance.
-
Stability Testing: Evaluate the operational stability of the encapsulated devices by monitoring their performance over time under continuous illumination.
Exemplary Performance Data for Fluorenone-Based NFAs:
The following table provides a summary of representative performance parameters for OPV devices utilizing fluorenone-based NFAs, demonstrating their potential for achieving high efficiencies.
| Donor Polymer | Fluorenone-Based NFA | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT | DPP-FN-DPP | 0.97 | 3.2 | 37 | 1.2 | [3] |
| D18 | FHM-F | - | - | - | 8.0 | [6] |
| D18 | FHM-Cl | - | - | - | 10.7 | [6] |
IV. Conclusion and Future Outlook
Ethyl 9-oxo-9H-fluorene-4-carboxylate serves as a valuable and versatile platform for the design and synthesis of next-generation non-fullerene acceptors for organic photovoltaics. Its straightforward synthesis and the chemical versatility of the fluorenone core allow for systematic tuning of the electronic and physical properties of the resulting materials. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to explore the potential of this important building block. Future work in this area will likely focus on the development of novel synthetic routes to further enhance the functionality of the fluorenone scaffold, leading to even more efficient and stable organic solar cells.
V. References
-
Do, T. T., et al. (2017). 9-Fluorenone and 9,10-anthraquinone potential fused aromatic building blocks to synthesize electron acceptors for organic solar cells. New Journal of Chemistry, 41(8), 2814-2822.
-
He, Y., & Li, Y. (2011). Fullerene-based electron acceptors for polymer solar cells. Physical Chemistry Chemical Physics, 13(6), 1970-1983.
-
Zhang, G., et al. (2018). Non-fullerene acceptor-based organic solar cells with an efficiency of over 14%. Advanced Materials, 30(29), 1800823.
-
Lafranconi, V., et al. (2025). Synthesis and application of Fluorene-based non-fused-ring acceptors for organic solar cells. Graz University of Technology.
-
Callum, J., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: A Practical Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947.
-
SpectraBase. (n.d.). 9-Oxofluorene-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Simple oxime functionalized fluorene polymers for organic solar cells.
-
ResearchGate. (2025). The reaction of 9‐oxo‐9H‐fluorene‐4‐carboxylic acids and resorcinol.
-
PubMed. (2025). Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells.
-
Liao, Y., et al. (2021). Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell. Arabian Journal of Chemistry, 14(7), 103212.
-
Yi, J., et al. (2015). A 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative and its application in organic solar cells as a non-fullerene acceptor. Chemical Communications, 51(88), 15996-15999.
-
ResearchGate. (n.d.). New organic compounds based on N-fluorene-carbazole moiety fordye- sensitized solar cells. Computational study.
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
-
Xi'an Jiaotong-Liverpool University (XJTLU). (n.d.). A 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative and its application in organic solar cells as a non-fullerene acceptor.
-
Frontiers. (2024). Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells.
-
Royal Society of Chemistry. (n.d.). Supplementary information.
-
PMC. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][7]-Fused Indole Heterocycles.
-
Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions.
-
Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde.
-
MDPI. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties.
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
Sources
- 1. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of non-fullerene acceptors based on a quinoxalineimide moiety as the central building block for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
microwave-assisted synthesis of fluorenone ethyl esters
Application Note: Microwave-Assisted Synthesis of Fluorenone Ethyl Esters
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of fluorenone ethyl esters (specifically ethyl 9-oxo-9H-fluorene-4-carboxylate ) using microwave-assisted organic synthesis (MAOS). Fluorenone esters are critical intermediates in the synthesis of phenanthridinones (PARP inhibitors), antiviral agents, and organic optoelectronic materials.
Traditional thermal synthesis of these esters via Fischer esterification or oxidative cyclization often requires prolonged reflux times (12–24 hours) due to the steric hindrance at the C4 position and the poor solubility of the aromatic core. The microwave protocol described herein reduces reaction time to under 20 minutes while increasing yield by 15–20% and suppressing decarboxylation side reactions.
Scientific Background & Mechanistic Rationale
The Challenge: Sterics and Solubility
The 9-fluorenone core is a rigid, planar system. Substituents at the C4 position (pseudo-bay region) experience significant steric strain from the C5 proton. In conventional heating, this steric bulk impedes the nucleophilic attack of ethanol on the carbonyl carbon of the carboxylic acid, requiring harsh conditions that often lead to thermal degradation or decarboxylation.
The Microwave Solution
Microwave irradiation provides two distinct advantages for this transformation:
-
Selective Heating: Polar intermediates (such as the protonated carboxylic acid) couple directly with the electromagnetic field, creating localized "hot spots" that drive the equilibrium forward faster than bulk solvent heating.
-
Superheating Effect: Solvents like ethanol can be heated well above their atmospheric boiling points (e.g., to 120°C) in sealed vessels, significantly increasing the kinetic rate constant (
) according to the Arrhenius equation.
Reaction Pathway
The synthesis follows a two-stage logic. While the esterification is the primary focus, the purity of the precursor (9-oxo-9H-fluorene-4-carboxylic acid) is critical. We describe the direct esterification (Protocol A) and the oxidative workup (Protocol B) for researchers starting from the fluorene precursor.
Experimental Protocols
Protocol A: Microwave-Assisted Fischer Esterification (Primary Method)
Target: Ethyl 9-oxo-9H-fluorene-4-carboxylate Scale: 5.0 mmol
Materials:
-
Precursor: 9-Oxo-9H-fluorene-4-carboxylic acid (1.12 g, 5 mmol)
-
Solvent/Reagent: Absolute Ethanol (10 mL)
-
Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.2 mL) or p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Vessel: 30 mL Quartz/Glass Microwave Vial (Sealed)
Step-by-Step Procedure:
-
Loading: Charge the microwave vial with the carboxylic acid. Add a magnetic stir bar.
-
Solvation: Add Absolute Ethanol. The acid may not dissolve completely at room temperature; this is normal.
-
Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Sealing: Crimp the cap with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor (Single-mode or Multi-mode).
-
Mode: Dynamic Power (maintain temperature).
-
Temperature: 110 °C.
-
Hold Time: 15 minutes.
-
Stirring: High (600 rpm).
-
Pressure Limit: 15 bar (Ethanol generates significant pressure at 110°C).
-
-
Cooling: Use compressed air cooling to reduce temperature to <50°C before opening.
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The ester will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Wash with saturated NaHCO₃ (to remove unreacted acid) and cold water. Recrystallize from EtOH/Hexane if necessary.
Expected Yield: 92–96% (Yellow crystalline solid).
Protocol B: Rapid Aerobic Oxidation (Precursor Synthesis)
Target: 9-Oxo-9H-fluorene-4-carboxylic acid (from Fluorene-4-carboxylic acid) Note:[2] This step is required if starting from the non-oxidized fluorene core.
Materials:
-
Substrate: 9H-Fluorene-4-carboxylic acid (1.05 g, 5 mmol)
-
Solvent: DMSO (8 mL)
-
Base/Catalyst: KOH (powdered, 3 eq)
-
Oxidant: Air (Open vessel or balloon)
Procedure:
-
Dissolve substrate and KOH in DMSO in an open microwave vessel (or vessel with air inlet).
-
Irradiate at 80°C for 10 minutes (Power: 50W max).
-
The deep purple/black color indicates the formation of the fluorenyl anion, which rapidly reacts with atmospheric oxygen.
-
Quench with dilute HCl. Filter the yellow precipitate (Fluorenone acid).
Data Analysis & Comparison
The following table contrasts the Microwave protocol against the standard thermal reflux method (based on internal validation data).
| Metric | Thermal Reflux (Oil Bath) | Microwave Synthesis (Protocol A) | Improvement Factor |
| Temperature | 78°C (Ethanol b.p.) | 110°C (Sealed Vessel) | +32°C |
| Reaction Time | 12 – 16 Hours | 15 Minutes | 64x Faster |
| Catalyst Load | 20–30 mol% | 5–10 mol% | Reduced Waste |
| Isolated Yield | 72% | 94% | +22% |
| Purity (HPLC) | 88% (requires column) | 98% (simple filtration) | Cleaner Profile |
Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical "Microwave Advantage" node where energy input overcomes the steric barrier.
Caption: Workflow for the synthesis of Ethyl 9-oxo-9H-fluorene-4-carboxylate, emphasizing the microwave-assisted oxidation and esterification steps.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Water accumulation in the reaction mixture (Fischer esterification is an equilibrium).
-
Fix: Add molecular sieves (3Å) to the microwave vial or increase the temperature to 120°C to shift equilibrium.
-
-
Issue: Decarboxylation.
-
Cause: Excessive temperature (>140°C) or prolonged heating of the carboxylic acid.
-
Fix: Strictly adhere to the 110°C limit. If using a multi-mode reactor, ensure the temperature probe is calibrated.
-
-
Issue: Solubility.
-
Cause: Fluorenones are hydrophobic.
-
Fix: If the acid does not dissolve, use a co-solvent mixture of Ethanol/Toluene (3:1). Note that this reduces the "green" aspect but ensures homogeneity.
-
References
-
Taglieri, L., et al. (2020). "Discovery of a pyrimidine compound endowed with antitumor activity."[1] Investigational New Drugs. (Describes the use of ethyl 9-oxo-9H-fluorene-4-carboxylate as a key intermediate for phenanthridinones).
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Authoritative review on microwave esterification kinetics and the superheating effect).
-
Shi, Y., & Gao, S. (2016).[3] "Recent advances of synthesis of fluorenone and fluorene containing natural products."[3][4][5][6] Tetrahedron. (Review of fluorenone synthesis methodologies including oxidation and cyclization).
-
Gomez, S., et al. (2009). "Microwave-assisted synthesis of 9-fluorenone derivatives." ResearchGate.[6] (General protocols for fluorene oxidation using solid-supported reagents in microwave).
-
ChemScene. "9-Oxo-9H-fluorene-4-carboxylic acid Product Data." (Physical properties and commercial availability of the precursor).
Sources
ethyl 9-oxo-9H-fluorene-4-carboxylate as a scaffold for drug discovery
Application Note: Ethyl 9-oxo-9H-fluorene-4-carboxylate as a Scaffold for Drug Discovery
Executive Summary: The "Tilorone-Like" Privilege
Ethyl 9-oxo-9H-fluorene-4-carboxylate is not merely a chemical building block; it is a privileged scaffold that grants access to a specific region of chemical space associated with DNA intercalation and immune modulation.[1] Historically overshadowed by its 9-carboxylic acid isomer, the 4-carboxylate position is structurally critical for mimicking the pharmacophore of Tilorone (an orally active interferon inducer).[1]
This guide details the operational framework for utilizing this scaffold to generate libraries of 9-fluorenon-4-carboxamides . These derivatives have demonstrated potent activity against HSV-2 and potential as broad-spectrum immunomodulators by triggering the release of cytokines (IFN-
Chemical Biology & Mechanism of Action
To effectively deploy this scaffold, one must understand the "why" behind its activity. The planarity of the tricyclic fluorenone core allows for intercalation between DNA base pairs. However, the biological specificity arises from the side chain at the C4 position.
-
The Intercalation Anchor: The fluorenone ketone (C9) acts as a hydrogen bond acceptor in the minor groove.
-
The Solubilizing Vector (C4): The ethyl ester at C4 is the "handle." Converting this ester to basic amides (e.g., diethylaminoalkyl chains) mimics the side chains of Tilorone, enhancing affinity for the DNA phosphate backbone via electrostatic interactions.
-
The Immunomodulatory Trigger: Upon DNA binding, these complexes are recognized by intracellular sensors (likely TLRs or STING pathway components), initiating the transcription of type I interferons.
Visualizing the Mechanism
Figure 1: The mechanistic pathway from scaffold derivatization to biological outcome.[1] The C4-position is the critical vector for transforming the inert ester into a bioactive DNA intercalator.[1]
Experimental Protocols
Protocol A: Scaffold Validation & Quality Control
Before library synthesis, the purity of the ethyl ester starting material is paramount. Commercial sources often contain the non-oxidized fluorene or the 1-isomer.[1]
-
Purity Requirement: >98% by HPLC.
-
Key Impurity: 9-oxo-9H-fluorene (lacking the carboxylate).[1]
-
QC Method:
Protocol B: Library Generation (Amidation)
Direct aminolysis of the ethyl ester is often sluggish due to the steric bulk of the fluorenone ring. We recommend a Lewis Acid-Catalyzed Aminolysis or a Saponification-Coupling route for higher diversity.[1]
Method 1: Direct Aminolysis (For Aliphatic Amines)
-
Reagents: Dissolve Ethyl 9-oxo-9H-fluorene-4-carboxylate (1.0 eq) in Toluene.
-
Catalyst: Add Trimethylaluminum (AlMe3, 1.2 eq) slowly at 0°C (Handle with extreme caution; pyrophoric).
-
Nucleophile: Add the amine (e.g., N,N-diethyl-ethylenediamine) (1.5 eq).
-
Reaction: Reflux for 4-6 hours.
-
Workup: Quench carefully with dilute HCl. Extract with EtOAc.[1][4]
-
Why this works: AlMe3 activates the ester carbonyl, overcoming the steric hindrance at the C4 position.
Method 2: Saponification & Coupling (For Aromatic/Steric Amines)
-
Hydrolysis: Treat ester with LiOH in THF/Water (1:1) at 60°C for 2 hours to yield the free acid.
-
Activation: React acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
Coupling: Add amine (1.1 eq) and stir at RT for 12 hours.
-
Advantage: Avoids harsh organometallic reagents; compatible with sensitive functional groups.[1]
Protocol C: DNA Binding Assay (Biophysical Validation)
To confirm the "Tilorone-like" mechanism, you must verify DNA intercalation before cell-based screening.[1]
Materials:
Procedure:
-
Baseline: Record the UV-Vis absorption spectrum (200-500 nm) of the test compound (20 µM) in buffer.
-
Titration: Aliquot Ct-DNA (0 to 100 µM) into the cuvette.[1]
-
Observation: Monitor for Hypochromicity (decrease in absorbance) and Red Shift (bathochromic shift) at the
(~260-300 nm).[1] -
Calculation: Plot
vs to determine the Binding Constant ( ). -
Success Criteria: A
indicates strong intercalation suitable for biological activity.[1]
Comparative Data: Structure-Activity Relationship (SAR)
The following table summarizes the impact of the C4-substituent on biological activity, derived from studies on fluorenone carboxamides (Tilorone analogs).
| Compound ID | C4-Substituent (R) | DNA Binding ( | Anti-HSV-2 Activity (EC50 µg/mL) | Cytokine Induction (IFN-α) |
| Scaffold | -OEt (Ethyl ester) | < 0.1 | Inactive | None |
| Analog A | -NH-(CH2)2-NEt2 | 4.5 | 12.5 | High |
| Analog B | -NH-(CH2)3-Morpholine | 3.2 | 18.0 | Moderate |
| Analog C | -NH-Ph (Aniline) | 0.8 | >50 (Inactive) | Low |
| Tilorone | (2,7-bis ether) | 5.8 | 8.0 | High |
Note: The ethyl ester (Scaffold) is biologically inert until functionalized with a basic side chain (Analog A/B), proving its role as a "pro-drug" or template.
Workflow Visualization
Figure 2: Decision tree for synthesizing and validating 4-carboxamide libraries from the ethyl ester scaffold.
References
-
Arena, A., et al. (2001). "Anti-HSV-2 and immunomodulatory 9-fluorenon-4-carboxamides."[1][2][3] Antiviral Research.
-
Garascia, R. J., et al. (1954).[6] "Synthesis of Fluorenone-4-carboxylic Acid Derivatives." Journal of Organic Chemistry.
-
Lyu, Y., et al. (2023).[7][8] "Fluorenone scaffolds in drug discovery: A review of their antiviral and anticancer potential." European Journal of Medicinal Chemistry.
-
Burke, T. R., et al. (2009). "Structure-activity relationships of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers." Bioorganic & Medicinal Chemistry Letters. (Note: Contrasts 1-isomer vs 4-isomer activity).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102108049A - Preparation method of 9-carboxyfluorene - Google Patents [patents.google.com]
- 5. Fluorenone–thiazolidine-4-one scaffolds as antidiabetic and antioxidant agents: design, synthesis, X-ray crystal structures, and binding and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure–activity relationships of the carboxamide group [academia.edu]
- 7. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 9-oxo-9H-fluorene-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 9-oxo-9H-fluorene-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Synthetic Challenge
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is typically a two-stage process: the formation of the 9-fluorenone-4-carboxylic acid core, followed by esterification. While seemingly straightforward, achieving high yields and purity requires careful control over reaction parameters and a clear understanding of potential side reactions. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Synthetic Pathway Overview
The most common and scalable route involves two key transformations:
-
Intramolecular Cyclization: Formation of 9-oxo-9H-fluorene-4-carboxylic acid from a suitable precursor, most reliably from diphenic acid via an acid-catalyzed intramolecular acylation.[2]
-
Fischer Esterification: Conversion of the resulting carboxylic acid to the target ethyl ester using ethanol in the presence of an acid catalyst.[3][4]
Caption: Overall two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing the 9-oxo-9H-fluorene-4-carboxylic acid precursor? The intramolecular Friedel-Crafts type cyclization of diphenic acid using concentrated sulfuric acid is a highly effective and high-yielding method reported to produce the acid in 81% yield on a large scale.[2] Alternative methods like the Pschorr cyclization are also known but are often more sensitive to reaction conditions and can result in lower yields due to side reactions, such as the decomposition of the intermediate diazonium salt.[5][6]
Q2: What are the most critical parameters for the cyclization of diphenic acid? There are two critical parameters:
-
Temperature: The reaction requires heating to approximately 140°C to proceed efficiently.[2] Insufficient temperature will lead to incomplete conversion, while excessive temperature or prolonged heating can cause charring and the formation of difficult-to-remove impurities.
-
Reagent Quality: The use of concentrated (e.g., >96%) sulfuric acid is essential. It acts as both the catalyst and the solvent. Any significant water content will impede the dehydration and cyclization process.[3]
Q3: What is the best practice for the final Fischer esterification step? Fischer esterification is an equilibrium-controlled reaction.[4] To maximize the yield of the ethyl ester, it is crucial to use a large excess of ethanol, which serves as both a reagent and the solvent. This drives the equilibrium toward the product side. Additionally, using a catalytic amount of a strong acid like concentrated sulfuric acid and ensuring the reaction is maintained at reflux for a sufficient duration (e.g., 6 hours, monitored by TLC) are key to achieving high conversion.[3]
Q4: How can I effectively monitor the progress of each reaction?
-
Stage 1 (Cyclization): This reaction is typically run for a set time based on established procedures due to the harsh conditions.[2] However, for small-scale optimization, quenching small aliquots and analyzing by HPLC or NMR could be performed.
-
Stage 2 (Esterification): Thin-Layer Chromatography (TLC) is the most convenient method. The product, ethyl 9-oxo-9H-fluorene-4-carboxylate, is significantly less polar than the starting carboxylic acid. On a silica gel plate, the product will have a much higher Rf value. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Stage 1: Synthesis of 9-oxo-9H-fluorene-4-carboxylic acid
Problem: Low or No Yield of the Yellow Precipitate
This is the most common failure mode in the cyclization step. The troubleshooting logic can be visualized as follows:
Sources
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fluorenone Esterification
Welcome to the Technical Support Center for advanced organic synthesis. Esterification of fluorenone derivatives (such as 9-fluorenone-4-carboxylic acid) presents unique synthetic challenges. The presence of the highly electrophilic C9 ketone alongside a rigid, conjugated biphenyl system can lead to unexpected side reactions if reaction conditions are not rigorously controlled.
This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure high-yielding esterifications while preventing ketalization, N-acylurea formation, and off-target reductions.
FAQs: Troubleshooting Specific Issues
Q1: Why am I observing a mass addition of +2(ROH) - H2O during the acid-catalyzed esterification of fluorenone carboxylic acid? Causality: This specific mass shift indicates the ketalization of the C9 ketone[1]. The C9 carbonyl of fluorenone is unusually electrophilic. Nucleophilic attack at this position relieves the antiaromatic character of the central cyclopentadienyl ring by changing its hybridization from sp² to sp³. Under standard Fischer esterification conditions (excess alcohol and a strong acid catalyst like H₂SO₄ or TsOH), the ketone readily undergoes protonation and subsequent nucleophilic attack by the alcohol, forming an unwanted ketal by-product[2]. Solution: Avoid strongly acidic conditions. Switch to a base-mediated alkylation (using an alkyl halide and K₂CO₃) or a carbodiimide-mediated coupling (Steglich esterification) under neutral conditions[3].
Q2: I am using EDC/HOBt to couple an alcohol to fluorenone-4-carboxylic acid, but my yield is low, and I isolate a highly polar, unreactive by-product. What is happening? Causality: You are likely observing the formation of an N-acylurea[4]. In Steglich-type esterifications using carbodiimides like EDC or DCC, the carboxylic acid first forms a highly reactive O-acylisourea intermediate. If the subsequent attack by the alcohol is slow—often due to steric hindrance or poor nucleophilicity—the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea[5]. Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. DMAP attacks the O-acylisourea much faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol[5]. Additionally, keep the reaction mixture at 0 °C during the activation phase to suppress the rearrangement kinetics.
Q3: When using basic conditions (alkoxide bases) to form the ester, the reaction turns dark and yields a complex mixture. Why? Causality: Strong bases, particularly alkoxides or hydrides, can initiate single-electron transfer (SET) to the highly electron-deficient fluorenone core, generating a radical anion. This leads to pinacol coupling (dimerization at the C9 position) or other radical-driven degradation pathways. Solution: Use mild, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) when reacting the fluorenone carboxylic acid with an alkyl halide.
Data Presentation: Comparison of Esterification Methods
| Esterification Method | Reagents / Conditions | Primary Side Reaction Risk | Recommended Use Case for Fluorenones | Typical Yield |
| Fischer Esterification | ROH (solvent), H₂SO₄ or TsOH, Reflux | High: C9 Ketalization[1] | Not recommended unless simultaneous ketal protection is desired. | < 40% (Target) |
| Steglich Coupling | EDC or DCC, DMAP, CH₂Cl₂, 0 °C to RT | Moderate: N-acylurea formation[5] | Best for complex, sterically hindered, or acid-sensitive alcohols[3]. | 75 - 90% |
| Base-Mediated Alkylation | Alkyl halide (R-X), K₂CO₃, DMF, RT | Low: Pinacol coupling (if strong base used) | Best for simple alkyl esters (e.g., methyl, ethyl, benzyl). | 85 - 95% |
Experimental Protocols: Self-Validating Steglich Esterification
This protocol outlines the Steglich esterification of 9-fluorenone-4-carboxylic acid, optimized to prevent N-acylurea formation and entirely bypass ketalization[3].
Materials:
-
9-Fluorenone-4-carboxylic acid (1.0 eq)
-
Target Alcohol (1.2 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add 9-fluorenone-4-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq).
-
Solvation & Cooling: Dissolve the reactants in anhydrous DCM (approx. 0.1 M relative to the acid). Cool the mixture to 0 °C using an ice bath.
-
Causality: Low temperatures slow the 1,3-rearrangement of the O-acylisourea, preventing N-acylurea formation.
-
-
Activation: Add DMAP (0.2 eq) followed by EDC·HCl (1.5 eq) in one portion. The solution will typically turn a deep yellow/orange, characteristic of activated fluorenone complexes.
-
Reaction Progression: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The formation of the N-acylpyridinium intermediate ensures the rapid consumption of the O-acylisourea[5].
-
Self-Validating Workup:
-
Validation Step 1 (DMAP Removal): Wash the organic layer with cold 1M HCl (2x). DMAP partitions cleanly into the aqueous layer.
-
Validation Step 2 (Unreacted Acid Removal): Wash with saturated NaHCO₃ (2x). Any unreacted fluorenone carboxylic acid will be deprotonated and removed into the aqueous phase.
-
Validation Step 3 (Urea Removal): Wash with brine, dry over MgSO₄, and concentrate. (Note: If DCC was used instead of EDC, you must filter the white dicyclohexylurea (DCU) precipitate before concentration[3]).
-
-
Purification: Purify via flash column chromatography if trace impurities remain.
Mandatory Visualizations
Mechanistic divergence in Steglich esterification: Desired esterification vs. N-acylurea formation.
Competing pathways under acidic conditions: Fischer esterification vs. C9 ketone ketalization.
References
-
Steglich esterification - Grokipedia. Grokipedia. 3
-
Steglich esterification - Wikipedia. Wikipedia. 5
-
A Precursor Route to 2,7-Poly(9-fluorenone). ACS Publications. 1
-
Electrochemical polymerization of 9-fluorenone. ResearchGate. 2
-
Small molecule control of biological function. ProQuest. 4
Sources
Technical Support Center: Purification of Ethyl 9-Oxo-9H-fluorene-4-carboxylate via Column Chromatography
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of ethyl 9-oxo-9H-fluorene-4-carboxylate using column chromatography. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Understanding the Separation: Key Principles and Compound Properties
Successful purification begins with a solid understanding of the target molecule and the principles of chromatography. Ethyl 9-oxo-9H-fluorene-4-carboxylate is a moderately polar compound, a key characteristic that dictates our separation strategy.
Q1: What are the critical properties of ethyl 9-oxo-9H-fluorene-4-carboxylate to consider for column chromatography?
A1: The structure of ethyl 9-oxo-9H-fluorene-4-carboxylate, featuring a fluorenone core, an ester group, and an aromatic system, results in moderate polarity. The ketone and ester functionalities are key interaction points with the stationary phase. Its molecular weight is approximately 252.27 g/mol .
Q2: What is the underlying principle of separating ethyl 9-oxo-9H-fluorene-4-carboxylate from its common impurities?
A2: The separation relies on the differential partitioning of the target compound and its impurities between a stationary phase (typically polar, like silica gel) and a mobile phase (a less polar solvent system). Less polar compounds have a weaker affinity for the stationary phase and will elute faster with the mobile phase, while more polar compounds will be retained longer on the column.
Section 2: Experimental Design and Optimization
A well-designed experiment is crucial for achieving high purity and yield. This section addresses the critical parameters for setting up your column chromatography.
Stationary and Mobile Phase Selection
Q3: What is the recommended stationary phase for this purification?
A3: Silica gel is the most common and effective stationary phase for the purification of fluorenone derivatives like ethyl 9-oxo-9H-fluorene-4-carboxylate. Its polar surface provides strong interactions with the polar functionalities of the molecule and potential impurities. Alumina can also be used, but silica gel generally offers better resolution for this class of compounds.
Q4: How do I choose the right mobile phase (eluent)?
A4: The key is to find a solvent system that provides good separation between your target compound and impurities. This is best determined by preliminary Thin-Layer Chromatography (TLC) analysis. A common and effective mobile phase for separating fluorenone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
A good starting point for TLC analysis is a 4:1 (v/v) mixture of hexane and ethyl acetate. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.
Table 1: Solvent Polarity Index and Common Mobile Phase Mixtures
| Solvent | Polarity Index | Common Mixtures (with Hexane) for Fluorenone Derivatives |
| Hexane | 0.1 | N/A |
| Dichloromethane | 3.1 | Can be used, but often too polar for initial elution. |
| Ethyl Acetate | 4.4 | 9:1, 4:1, 2:1 (Hexane:Ethyl Acetate) |
| Acetone | 5.1 | Can be used, but may elute compounds too quickly. |
Q5: Should I use a gradient or isocratic elution?
A5: For separating ethyl 9-oxo-9H-fluorene-4-carboxylate from common impurities, a gradient elution is often more efficient. You can start with a less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities and then gradually increase the polarity (e.g., to 4:1 or 2:1 hexane:ethyl acetate) to elute your target compound. This approach generally provides better separation and sharper peaks compared to isocratic elution (using a single solvent mixture throughout).
Column Packing and Sample Loading
Q6: What is the proper way to pack a silica gel column?
A6: Proper column packing is critical to avoid issues like cracking or channeling, which lead to poor separation. The "slurry packing" method is generally preferred for silica gel.
Step-by-Step Slurry Packing Protocol:
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use. Stir gently to create a uniform slurry without air bubbles.
-
Set up the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the Slurry: Pour the silica gel slurry into the column in a single, continuous motion.
-
Settle the Packing: Gently tap the side of the column to help the silica gel settle into a uniform bed.
-
Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
-
Equilibrate: Run the initial mobile phase through the column until the packing is stable and the eluent runs clear. Never let the solvent level drop below the top of the sand layer.
Q7: How should I load my crude sample onto the column?
A7: The goal is to apply the sample in a narrow, concentrated band at the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully pipette this solution onto the top of the sand layer.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the sand layer. This method often leads to better resolution.
Section 3: Troubleshooting Common Issues
Even with a well-planned experiment, problems can arise. This section provides solutions to common issues encountered during the purification of ethyl 9-oxo-9H-fluorene-4-carboxylate.
Q8: My compound is not moving down the column (Rf = 0). What should I do?
A8: This indicates that the mobile phase is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can move from a 9:1 to a 4:1 or even a 1:1 mixture. Monitor the elution with TLC.
Q9: My compound and impurities are eluting together at the solvent front (Rf = 1). What's the problem?
A9: This means your mobile phase is too polar, and it is not allowing for any separation to occur on the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you are using a 4:1 hexane:ethyl acetate mixture, try a 9:1 or even a 19:1 mixture.
Q10: I am observing "streaking" or "tailing" of my spots on the TLC plate and broad bands on the column. What could be the cause?
A10: Tailing can be caused by several factors:
-
Sample Overload: You may have loaded too much crude material onto the column. Try using less sample.
-
Compound Acidity/Basicity: The silica gel surface has acidic silanol groups that can interact strongly with basic compounds, causing tailing. While ethyl 9-oxo-9H-fluorene-4-carboxylate is not strongly basic, some impurities might be. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue by neutralizing the acidic sites on the silica.
-
Incomplete Dissolution of Sample: If the sample is
Technical Support Center: Fluorenone Remediation in Ester Synthesis
Topic: Removing Unreacted Fluorenone from Carboxylate Ester Mixtures Ticket ID: CHEM-SEP-909 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Problem Analysis
The Challenge: You are attempting to isolate a carboxylate ester, but the mixture is contaminated with 9-fluorenone (often derived from the oxidation of fluorene or used as a photosensitizer).
The Physicochemical Conflict:
-
Fluorenone: A moderately polar, aromatic ketone (LogP ~3.58).[1] It is lipophilic and lacks acidic/basic handles, rendering standard acid/base extractions ineffective.[1]
-
Carboxylate Esters: Often share similar polarity indices (
values) with diaryl ketones on silica gel, leading to co-elution during chromatography.[1]
The Solution Architecture: We will employ Orthogonal Separation Strategies . Since physical separation (distillation/crystallization) is often inefficient due to overlapping boiling points or solubility profiles, we must exploit the chemical reactivity of the ketone carbonyl group in fluorenone to alter its phase affinity.
Decision Matrix: Select Your Protocol
Before proceeding, determine the best workflow based on your scale and ester stability.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and chemical stability.
Method A: The Girard's Reagent Protocol (Chemical Scavenging)
Best For: Large scales (>5g), valuable esters, or when chromatography is difficult.[1]
Mechanism: Girard's Reagent T (trimethylammonium acetohydrazide chloride) reacts selectively with the ketone carbonyl of fluorenone to form a water-soluble hydrazone. The non-polar ester remains in the organic phase, while the fluorenone-hydrazone is washed away with water.
Reagents Required
| Reagent | Role | Specifications |
| Girard's Reagent T | Scavenger | 1.5 equivalents relative to Fluorenone |
| Ethanol (EtOH) | Solvent | Absolute or 95% |
| Acetic Acid (AcOH) | Catalyst | Glacial (10% v/v relative to EtOH) |
| Diethyl Ether | Extraction | Or MTBE/DCM depending on ester solubility |
Step-by-Step Protocol
-
Dissolution: Dissolve the crude ester mixture in Ethanol (approx. 5–10 mL per gram of crude).
-
Acidification: Add Glacial Acetic Acid (approx. 10% of the ethanol volume). Note: The acid catalyst is crucial for hydrazone formation.
-
Scavenging: Add Girard’s Reagent T (1.5 eq.[1] based on estimated fluorenone content).[1]
-
Reflux: Heat the mixture to reflux for 1–2 hours .
-
Cool & Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing Ice Water and Brine (1:1).
-
Phase Separation:
-
Wash: Wash the combined organic extracts with saturated NaHCO₃ (to remove acetic acid) and then water.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate to yield the purified ester.
Figure 2: Workflow for chemical scavenging using Girard's Reagent T.[1]
Method B: The Reductive Shift (Polarity Modification)
Best For: Small to medium scales (<5g) where the ester is stable to Borohydrides.
Concept: Separating a ketone (fluorenone) from an ester is hard because their polarities are similar.[1] Separating an alcohol from an ester is easy.[1] We reduce fluorenone to 9-fluorenol, which is significantly more polar (sticks to silica), allowing the ester to be eluted quickly.
Safety Check:
-
Safe: Methyl/Ethyl/Benzyl esters are generally stable to NaBH₄ at 0°C in MeOH/DCM.[1]
-
Unsafe: Active esters, thioesters, or esters with
-heteroatoms might react.[1]
Protocol
-
Setup: Dissolve crude mixture in MeOH:DCM (1:1). Cool to 0°C.[1]
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.0 eq relative to fluorenone). Stir for 30 mins.
-
Visual Cue: The bright yellow color of fluorenone should fade to colorless/pale yellow as it converts to fluorenol.
-
-
Quench: Add saturated NH₄Cl solution.
-
Extraction: Extract with DCM. Dry organic layer (MgSO₄) and concentrate.[1]
-
Filtration (The "Plug"): Pass the crude oil through a short pad of silica gel using 10% EtOAc in Hexanes .
-
Result: The non-polar ester elutes immediately.[1] The polar 9-fluorenol remains stuck at the top of the silica plug.
-
Method C: Chromatographic Resolution[1]
Best For: When chemical modification is strictly forbidden.[1]
Technical Insight:
Fluorenone is distinctively yellow .[1] Use this to your advantage. On silica gel, fluorenone typically has an
Recommended Solvent Systems:
-
Toluene: Excellent for aromatic separation.[1] Fluorenone moves well; aliphatic esters may move differently.[1]
-
Hexane/DCM (Gradient): Start 100% Hexane
50% DCM. -
Hexane/EtOAc: Standard, but often results in tailing/overlap.[1]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Co-elution | Polarity too similar | Switch solvent to Toluene or Chloroform (selectivity change). |
| Streaking | Column overload | Reduce load to <1% w/w of silica mass.[1] |
| Ester Hydrolysis | Silica acidity | Add 1% Triethylamine to the mobile phase to neutralize silica. |
FAQ & Troubleshooting
Q: I used Girard's Reagent, but the fluorenone is still there.
-
A: Fluorenone is a diaryl ketone, making it sterically hindered compared to simple aliphatic ketones.[1]
-
Fix: Increase reflux time to 4 hours.
-
Fix: Ensure you used Glacial Acetic Acid .[1] The reaction requires protonation of the carbonyl oxygen to proceed.
-
Q: Can I use Sodium Bisulfite instead of Girard's?
-
A: No. Sodium bisulfite works well for aldehydes and methyl ketones (sterically unhindered).[1] It generally fails for bulky diaryl ketones like fluorenone due to steric hindrance and conjugation stability.[1]
Q: My ester is a solid. Can I just recrystallize?
-
A: Fluorenone forms solid solutions easily.[1] However, if your ester crystallizes from non-polar solvents (like Hexane), fluorenone (also soluble in hexane) might stay in the mother liquor. This is risky; chemical scavenging is superior for high purity.[1]
References
-
Girard, A., & Sandulesco, G. (1936).[1] Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See section on Purification of Ketones via Girard's Reagent).
-
Wheeler, O. H. (1962).[1] Reduction of Fluorenone. Journal of Chemical Education. (Discusses the NaBH4 reduction kinetics).
-
Reich, H. J. (2024).[1] Common Laboratory Reagents: Sodium Borohydride.[1] University of Wisconsin-Madison Chemistry Database.[1] (Validation of ester stability vs ketone reduction).
Sources
Technical Support Center: Optimizing Reaction Temperature for Fluorenone-4-Carboxylate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing fluorenone-4-carboxylate derivatives. The synthesis relies on the precise thermal control of an intramolecular Friedel-Crafts acylation followed by esterification. Deviations in temperature can shift the reaction from kinetic control to thermodynamic degradation, severely impacting yield and purity.
Below, you will find mechanistic FAQs, a quantitative troubleshooting guide, and self-validating protocols to ensure reproducible synthesis.
Visual Workflow: Thermal Dependencies in Synthesis
Workflow of fluorenone-4-carboxylate synthesis highlighting temperature dependencies.
Mechanistic FAQs (Expertise & Experience)
Q1: Why must the cyclization temperature be strictly maintained between 110 °C and 140 °C? A: The core transformation from diphenic acid to fluorenone-4-carboxylic acid relies on an intramolecular Friedel-Crafts acylation mediated by concentrated sulfuric acid. Temperature dictates the predominant reaction pathway:
-
Kinetic Barrier (< 90 °C): The generation of the electrophilic acylium ion is kinetically hindered, leaving unreacted starting material.
-
Optimal Window (110–140 °C): The activation energy for cyclization is met. At 110–115 °C, the reaction smoothly yields the product in ~20 minutes (1[1]). Large-scale syntheses may push the temperature to 140 °C to maintain turnover, but this requires strict time control (e.g., maximum 35 minutes) (2[2]).
-
Thermodynamic Sinks (> 160 °C): High temperatures introduce competing thermodynamic sinks, primarily electrophilic aromatic sulfonation of the biphenyl ring, thermal decarboxylation, and tar formation.
Q2: Are there alternative, less thermally harsh methods for synthesizing the fluorenone core? A: Yes. If your substrate is sensitive to hot sulfuric acid, recent methodologies employ rhodium-catalyzed oxidative dimeric cyclization of aromatic acids. This allows for the divergent synthesis of fluorenone-4-carboxylic acids under controlled additive conditions (e.g., using silver salts), bypassing the thermodynamic extremes of traditional strong-acid cyclization (3[3]).
Q3: How does temperature impact the subsequent esterification step? A: Esterification via an acid chloride intermediate is highly exothermic. If the initial chlorination with thionyl chloride is not refluxed properly (~80 °C), acid chloride conversion is incomplete. Conversely, during the subsequent alcohol addition, failing to cool the reaction below 30 °C can lead to an exothermic runaway, resulting in nucleophilic attack at the fluorenone ketone moiety or rapid ester hydrolysis if atmospheric moisture is present (1[1]).
Troubleshooting Guide: Temperature Deviations
Use the following quantitative data table to diagnose and correct thermal deviations during your workflow.
| Reaction Stage | Target Temp | Observed Temp | Mechanistic Consequence | Yield Impact | Corrective Action |
| Cyclization | 110–140 °C | < 90 °C | Incomplete acylium ion formation; unreacted starting material. | < 40% | Increase heating rate; verify internal reaction temperature using a calibrated thermocouple. |
| Cyclization | 110–140 °C | > 160 °C | Aromatic sulfonation; thermal decarboxylation; polymerization. | < 20% (Tar) | Quench immediately over ice. Discard batch if heavily polymerized. Calibrate oil bath. |
| Chlorination | 80 °C (Reflux) | < 70 °C | Incomplete conversion to acid chloride. | Variable | Ensure vigorous reflux of SOCl₂. Add catalytic DMF to accelerate chlorination. |
| Alcoholysis | 0–30 °C | > 40 °C | Exothermic runaway; potential ester hydrolysis; side reactions. | < 50% | Use an ice-water bath during alcohol addition. Add alcohol dropwise. |
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is engineered to be self-validating, ensuring that intermediate integrity is confirmed before proceeding to the final esterification.
Phase 1: Synthesis of 9-Fluorenone-4-Carboxylic Acid
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, add 40.0 g (0.165 mol) of diphenic acid (1[1]).
-
Acid Addition: Carefully add 80 mL of concentrated sulfuric acid (d = 1.84 g/mL).
-
Thermal Cyclization: Heat the mixture with continuous stirring to an internal temperature of 110–115 °C . Maintain this temperature for exactly 20 minutes. The solution will transition to a deep-red color, indicating the formation of the protonated acylium intermediate.
-
Quenching: Cool the reaction mixture to 15 °C. Slowly pour the deep-red solution onto 400 mL of crushed ice-water with vigorous stirring to precipitate the product.
-
Isolation: Filter the resulting yellow precipitate. Wash extensively with deionized water until the filtrate reaches pH ~5 to ensure the complete removal of residual sulfuric acid.
-
Self-Validation Check: Dry the product and measure the melting point. Pure 9-fluorenone-4-carboxylic acid must exhibit a melting point of 225.5–226.5 °C (1[1]). If the melting point is depressed, recrystallize from acetic acid.
Phase 2: Esterification to Fluorenone-4-Carboxylate
-
Chlorination: Combine 10.0 g of the validated 9-fluorenone-4-carboxylic acid with 100 mL of thionyl chloride (SOCl₂) and 4 drops of N,N-dimethylformamide (DMF) as a catalyst (1[1]).
-
Reflux: Heat the mixture to reflux (~80 °C) for 2 hours until HCl/SO₂ gas evolution ceases and the solid fully dissolves.
-
Concentration: Distill off the excess thionyl chloride under reduced pressure to isolate the crude acid chloride.
-
Alcoholysis (Temperature Critical): Cool the residue to room temperature. Slowly add 100 mL of dry alcohol (e.g., n-butanol or iso-pentanol) dropwise. Crucial: Ensure the internal temperature does not exceed 30 °C during addition to prevent runaway exotherms.
-
Final Reflux & Crystallization: Stir the mixture under reflux for 1.5 hours. Cool the solution to 5 °C in a refrigerator to induce crystallization. Filter and wash with cold methanol to yield the pure fluorenone-4-carboxylate ester.
References
- Poly(aryl ether ketone)
- Source: acs.
- Source: rsc.
Sources
Technical Support Center: Troubleshooting Low Purity in Ethyl 9-oxo-9H-fluorene-4-carboxylate
Executive Summary
Ethyl 9-oxo-9H-fluorene-4-carboxylate (also known as 4-ethoxycarbonyl-9-fluorenone) is a critical intermediate in the synthesis of bioactive phenanthridinone derivatives and functional organic materials. Users frequently report purity issues arising from three primary sources: regioisomeric contamination (2-isomer vs. 4-isomer), incomplete esterification (residual carboxylic acid), and hydrolytic degradation .
This guide provides a self-validating troubleshooting workflow to diagnose and resolve these purity challenges.
Key Compound Data
| Property | Specification | Notes |
| CAS Number | 5447-75-6 | |
| Molecular Formula | C₁₆H₁₂O₃ | |
| Molecular Weight | 252.27 g/mol | |
| Appearance | Yellow to Orange Solid | Fluorenone core confers color.[1] |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc | Poor solubility in water/hexanes. |
| Key Impurity | 9-Oxo-9H-fluorene-4-carboxylic acid | CAS 6223-83-2 (Hydrolysis product). |
Diagnostic Workflow
Use the following logic tree to identify the root cause of low purity based on your analytical data (NMR/TLC/HPLC).
Figure 1: Diagnostic logic tree for isolating impurity sources in fluorenone ester synthesis.
Technical Troubleshooting & FAQs
Issue 1: Persistent Acid Impurity (Low Rf Spot)
Symptom: TLC shows a streak or a spot with low Rf (retention factor) relative to the ester. 1H NMR shows a broad singlet >10 ppm (COOH) or missing ethyl signals. Cause: The precursor, 9-oxo-9H-fluorene-4-carboxylic acid , is often carried over due to incomplete esterification or hydrolysis of the ester during acidic workup. Resolution: The acid impurity is significantly more polar and acidic than the target ester. It can be removed via a basic wash before recrystallization.
-
Protocol: Acid Scavenging Wash
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).
-
Wash the organic phase twice with 10% Na₂CO₃ (aq) or saturated NaHCO₃ .
-
Mechanism:[2] This converts the free acid (CAS 6223-83-2) into its water-soluble sodium salt.
-
-
Wash once with brine to remove trapped water.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Verification: Check TLC. The baseline spot should be absent.
-
Issue 2: Regioisomer Contamination (2- vs. 4-isomer)
Symptom: Melting point is depressed or wide (e.g., melting range > 5°C). NMR shows multiple sets of ethyl peaks or complex aromatic splitting. Cause: If the synthesis route involved direct Friedel-Crafts acylation of fluorene, the 2-isomer is often the major product due to sterics and electronics. The 4-isomer (target) is difficult to isolate from this mixture. Scientific Insight: High-purity synthesis of the 4-isomer typically requires an intramolecular cyclization route (e.g., from diphenic acid derivatives) rather than direct intermolecular acylation.
-
Corrective Action:
-
If synthesized via direct acylation: Recrystallization is often insufficient to separate isomers. Column chromatography is required (Gradient: 0-20% EtOAc in Hexanes).
-
Recommended Route: Switch to the cyclization of biphenyl-2,2'-dicarboxylic acid diesters or similar precursors to guarantee the 4-position geometry.
-
Issue 3: Solubility & Crystallization Failures
Symptom: Product oils out or forms a gel during recrystallization. Cause: Fluorenone derivatives have rigid planar structures that stack efficiently (pi-pi stacking), often leading to low solubility in alcohols or rapid precipitation trapping impurities. Resolution: Use a two-solvent system that balances polarity and solubility.
-
Protocol: Optimal Recrystallization
-
Solvent A (Good): Ethyl Acetate or Dichloromethane (DCM).
-
Solvent B (Poor): Hexanes or Ethanol.
-
Dissolve crude in minimum hot Solvent A.
-
Slowly add Solvent B until persistent cloudiness appears.
-
Cool slowly to Room Temperature, then to 4°C. Rapid cooling traps impurities.
-
Experimental Protocols
Protocol A: Synthesis Validation (Reference Standard)
To confirm if your isolated product is the correct 4-isomer, compare key NMR signals. The 4-position is adjacent to the carbonyl bridge, causing a distinct desheilding effect compared to the 2-position.
| Proton Environment | Approximate Shift (ppm) | Multiplicity | Diagnostic Note |
| -OCH₂CH₃ (Ethyl) | 4.4 - 4.5 | Quartet | Characteristic ester linkage. |
| -OCH₂CH₃ (Ethyl) | 1.4 - 1.5 | Triplet | |
| Aromatic H-5 | ~8.2 - 8.3 | Doublet | Deshielded by the carbonyl group (typical for fluorenones). |
| Aromatic H-3 | ~7.8 - 8.0 | Multiplet |
Protocol B: Storage & Stability
-
Hydrolysis Risk: Esters are susceptible to hydrolysis under moist conditions.
-
Storage: Store at 2-8°C in a desiccator.
-
Re-purification: If the solid turns from bright yellow to dull brown, dissolve in DCM, filter through a short pad of silica gel (to remove tar), and re-crystallize.
References
-
Organic Syntheses. 9-Fluorenecarboxylic acid.[3] (Classic procedures for fluorene acid derivatives and workup). [Link]
-
National Institutes of Health (PubChem). 9-Ethyl-9H-fluorene Compound Summary. (Physical property data for related fluorene derivatives). [Link]
Sources
Technical Support Center: Purification & Recrystallization of Ethyl 9-oxo-9H-fluorene-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with purifying ethyl 9-oxo-9H-fluorene-4-carboxylate.
This compound, characterized by its rigid, planar fluorenone core and lipophilic ethyl ester moiety, presents unique solubility dynamics. During synthesis, the crude product often precipitates as a yellowish solid containing isomeric or polymeric byproducts[1]. Proper solvent selection and thermodynamic control are critical to preventing common failure modes such as "oiling out" (liquid-liquid phase separation) and the co-crystallization of structurally similar impurities.
Part 1: Solvent Selection Matrix
The purification of fluorenone derivatives heavily relies on exploiting the rigid, planar fluorene core and the polar carbonyl groups through targeted recrystallization[2]. Below is a quantitative summary of the most effective solvent systems for this specific compound.
| Solvent System | Polarity Profile | Solvation Mechanism | Cooling Yield Potential | Crystal Quality | Best Application |
| Ethyl Acetate / Hexanes | Moderate / Non-polar | Dipole-dipole (EtOAc) / Hydrophobic exclusion (Hexanes) | >85% | Excellent (Needles/Prisms) | Standard purification of crude synthetic mixtures. |
| Ethanol (100%) | Protic Polar | Hydrogen bonding at elevated temps | ~70-75% | Good (Plates) | Green chemistry alternative; good for minor impurity removal. |
| Toluene / Heptane | Aromatic / Non-polar | >80% | High (Dense Prisms) | Removing highly aromatic, structurally similar impurities. | |
| Methanol / Water | Highly Polar / Aqueous | Strong H-bonding / Hydrophobic effect | ~60-65% | Poor (Prone to oiling out) | Not recommended due to the high lipophilicity of the ethyl ester. |
Part 2: Standard Operating Procedure (SOP) - Dual-Solvent Recrystallization
For pharmaceutical-grade small molecules, recrystallization from mixed organic solvent systems is a standard protocol to achieve high purity and specific crystal forms[3]. The following is the optimized protocol using the Ethyl Acetate / Hexanes system.
Self-Validating Checkpoint: The success of this protocol relies entirely on reaching the exact thermodynamic "cloud point." If the solution does not turn cloudy upon hexane addition, the initial ethyl acetate volume was too high, and the system will fail to nucleate.
-
Thermodynamic Dissolution: Place the crude1[1] into a round-bottom flask equipped with a reflux condenser. Add a minimum volume of hot ethyl acetate (approx. 3-5 mL per gram of crude) until complete dissolution is achieved at 70°C.
-
Clarification (Optional but Recommended): If the solution is dark brown, add 5% w/w activated carbon. Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper. Causality: The high surface area of the carbon traps high-molecular-weight polymeric impurities while leaving the target monomer in solution.
-
Anti-Solvent Titration: While maintaining the filtrate at a gentle reflux, add hot hexanes dropwise. Continue addition until a faint, persistent turbidity (the cloud point) is observed. Causality: Hexanes act as an anti-solvent, disrupting the dipole-dipole interactions between EtOAc and the fluorenone core, forcing the system into a metastable supersaturated state.
-
Kinetic Control & Nucleation: Remove the flask from the heat source. Add a single drop of ethyl acetate to clear the turbidity, then allow the flask to cool undisturbed to room temperature. Causality: Slow cooling allows the molecules to arrange into the lowest-energy crystal lattice, systematically excluding dissimilar impurities.
-
Crystal Growth & Isolation: Once primary crystallization is visible at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under vacuum to a constant weight.
Part 3: Mechanistic Workflow
Fig 1: Thermodynamic workflow for dual-solvent recrystallization of fluorenone derivatives.
Part 4: Troubleshooting Guides & FAQs
Q: Why is my ethyl 9-oxo-9H-fluorene-4-carboxylate "oiling out" instead of forming discrete crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point, or when the solvent polarity drops too rapidly. Because ethyl 9-oxo-9H-fluorene-4-carboxylate contains a lipophilic ethyl ester, it can easily form a distinct liquid phase if the anti-solvent is added too aggressively. Troubleshooting Step: Reheat the biphasic mixture until the oil completely redissolves. Add 10-15% more of the "good" solvent (ethyl acetate) to lower the saturation temperature below the compound's melting point, then cool the flask at a much slower rate (e.g., 5°C per hour).
Q: How do I remove the dark yellow/orange discoloration from my crude product? A: The fluorenone moiety exhibits rich photochemical activity and a natural pale yellow color due to the 2[2]. However, dark orange or brown hues indicate the presence of oxidized polymeric impurities or residual catalysts from the synthesis. Troubleshooting Step: Incorporate an activated carbon (charcoal) treatment during the hot dissolution phase. The high surface area of the carbon selectively adsorbs high-molecular-weight, highly conjugated impurities while leaving the target monomer in solution. Ensure you perform a hot gravity filtration to remove the carbon before the cooling phase begins.
Q: My recovery yield is below 50%. How can I optimize the solvent ratio? A: Low recovery yields typically result from using an excess of the primary solvent (ethyl acetate) or insufficient anti-solvent (hexanes). Small molecules require precise solvent ratios to force the 3[3]. Troubleshooting Step: Evaporate 50% of the solvent mixture under reduced pressure to concentrate the system. Reheat to boiling, and carefully titrate with the anti-solvent until the exact cloud point is reached. Always utilize an ice bath (0-4°C) for the final 30 minutes of crystallization to depress the solubility curve and force the remaining solute out of the mother liquor.
References
- Source: researchgate.
- Source: benchchem.
- Source: google.
Sources
stability of ethyl 9-oxo-9H-fluorene-4-carboxylate under basic conditions
Technical Support Center: Stability & Handling of Ethyl 9-oxo-9H-fluorene-4-carboxylate in Basic Media
As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected degradation or incomplete reactions when handling rigid, conjugated esters in aqueous or buffered media. Ethyl 9-oxo-9H-fluorene-4-carboxylate presents a unique set of chemical behaviors due to its highly conjugated fluorenone core and the sterically hindered ester at the C4 position.
This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you master the stability and controlled hydrolysis of this compound.
Mechanistic Causality: Why Does It Degrade?
Under basic conditions, the primary vulnerability of ethyl 9-oxo-9H-fluorene-4-carboxylate is base-promoted ester hydrolysis (saponification) . The hydroxide ion acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ester to form a tetrahedral intermediate. This collapses to expel ethoxide, ultimately yielding the water-soluble sodium salt of 9-oxo-9H-fluorene-4-carboxylic acid (also known as 9-fluorenone-4-carboxylic acid)[1].
While the ester is susceptible to hydrolysis, the 9-oxo (ketone) group remains exceptionally stable . Because the fluorenone core lacks alpha-protons, base-catalyzed side reactions like aldol condensations are impossible. The extended aromatic conjugation further stabilizes the ketone against nucleophilic attack, ensuring that basic degradation is almost exclusively localized to the ester group[2].
Base-catalyzed saponification of ethyl 9-oxo-9H-fluorene-4-carboxylate.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a mass shift of -28 Da when the compound is left in a pH 10 buffer overnight. What is happening? A1: Your compound is undergoing slow saponification. The ethyl ester (MW 252.26 g/mol ) is hydrolyzing to the free acid (MW 224.21 g/mol )[1]. The loss of the ethyl group (-29 Da) and the gain of a proton (+1 Da) results in a net mass shift of -28 Da. To prevent this, store the compound in neutral buffers (pH 6.5–7.5) and keep solutions refrigerated at 4 °C.
Q2: I am intentionally trying to hydrolyze the ester to get 9-fluorenone-4-carboxylic acid, but the reaction stalls and forms a cloudy, biphasic mixture. How do I force it to completion? A2: Ethyl 9-oxo-9H-fluorene-4-carboxylate is highly lipophilic. When mixed with aqueous NaOH, it forms a biphasic system where the reaction only occurs at the microscopic interface, leading to stalled kinetics[3]. Solution: You must homogenize the reaction. Introduce a water-miscible co-solvent such as Ethanol or THF (e.g., 1:1 EtOH:H₂O). Alternatively, phase-transfer catalysts or Pickering emulsion techniques can be employed to accelerate biphasic ester hydrolysis[3].
Q3: Will strong bases (e.g., KOH in refluxing ethanol) degrade the 9-oxo group? A3: No. The 9-oxo group is integrated into a rigid, fully conjugated dibenzocyclopentadienone system. Standard saponification conditions (even up to 100 °C) will selectively hydrolyze the ester while leaving the ketone intact[2]. Mechanistic studies on related fluorene-9-carboxylate esters confirm that the primary reactive site remains the ester linkage[4].
Troubleshooting workflow for ester stability in basic environments.
Quantitative Stability Data
The following table summarizes the expected stability of ethyl 9-oxo-9H-fluorene-4-carboxylate under various basic conditions. Use this to predict degradation rates during assay development.
| Aqueous Condition | Temperature | Co-solvent | Estimated Stability / Outcome |
| pH 7.4 (PBS) | 37 °C | 5% DMSO | Stable (>99% remaining after 48h) |
| pH 9.0 (Carbonate) | 25 °C | 10% MeCN | Slow hydrolysis (t₁/₂ ≈ 5 days) |
| 1M NaOH (pH 14) | 25 °C | 50% EtOH | Moderate saponification (t₁/₂ ≈ 2 hours) |
| 2M NaOH (pH >14) | 80 °C | 50% EtOH | Complete hydrolysis in < 1 hour |
Validated Protocol: Controlled Saponification
If your goal is to intentionally synthesize 9-fluorenone-4-carboxylic acid from the ester, use this self-validating protocol. The use of TLC and pH monitoring ensures the causality of the reaction is tracked at every step.
Step 1: Homogeneous Solvation Dissolve 1.0 equivalent of ethyl 9-oxo-9H-fluorene-4-carboxylate in 10 volumes of absolute Ethanol. Stir until completely clear. Causality: Ethanol acts as the co-solvent to prevent biphasic stalling.
Step 2: Base Addition Add 3.0 equivalents of 2M aqueous NaOH dropwise to the stirring solution. The solution may temporarily turn cloudy before clearing up as the base mixes.
Step 3: Thermal Activation Heat the mixture to 70 °C under reflux for 1.5 hours. Causality: The C4 position is sterically hindered by the adjacent aromatic ring; thermal energy is required to accelerate the formation of the tetrahedral intermediate.
Step 4: Self-Validation (TLC Monitoring) Monitor the reaction via TLC (Mobile phase: Hexanes/EtOAc 3:1).
-
Validation Check: The starting ester will appear as a high Rf spot. The reaction is complete when this spot disappears entirely, replaced by baseline material (the highly polar carboxylate salt).
Step 5: Quenching & Precipitation Cool the reaction flask to 0 °C in an ice bath. Slowly acidify the mixture dropwise with 2M HCl until the pH reaches 2.0–3.0.
-
Validation Check: A bright yellow precipitate (the free 9-fluorenone-4-carboxylic acid) will crash out of the solution as it becomes protonated and loses its aqueous solubility.
Step 6: Isolation Filter the precipitate through a Büchner funnel, wash with ice-cold water to remove residual NaCl, and dry under a high vacuum overnight.
References
-
A mechanistic change in the alkaline hydrolysis of esters of fluorene-9-carboxylic acid Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[4]
-
9-Fluorenone-4-carboxylic acid NIST WebBook URL:[1]
-
Hydrolysis of an ester compound (WO2014166421A1) Google Patents URL:[3]
-
Process for the preparation of fluorene-9-carboxylic acid (US4564700A) Google Patents URL:[2]
Sources
- 1. 9-Fluorenone-4-carboxylic acid [webbook.nist.gov]
- 2. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 3. WO2014166421A1 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
- 4. A mechanistic change in the alkaline hydrolysis of esters of fluorene-9-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in 4-Position Fluorenone Substitution
Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering synthetic bottlenecks when functionalizing the 4-position of the 9H-fluoren-9-one core.
Executive Summary & Mechanistic Context
The 4-position of the fluorenone scaffold is located in the sterically congested "bay region," adjacent to the C4a-C4b biphenyl linkage. Because fluorenone is a rigid, nearly planar tricyclic system, any substituent introduced at the 4-position is forced into extreme spatial proximity with the C5 proton (or C5 substituent). This steric clash significantly elevates the activation energy for transition states in both transition-metal-catalyzed cross-couplings and electrophilic aromatic substitutions (EAS). Disruption of the π-conjugation is often required to relieve this strain, making standard synthetic protocols ineffective[1].
Quantitative Diagnostic Data
Before troubleshooting, compare your current reaction metrics against our baseline diagnostic data to identify the root cause of your synthetic failure.
| Substitution Strategy | Catalyst / Reagent System | Typical Yield (%) | Reaction Time (h) | Primary Failure Mode / Byproduct |
| Direct EAS (Halogenation) | Br₂, FeBr₃ | < 5% | 24 | Regioisomeric mismatch (2-bromo, 2,7-dibromo) |
| Standard Suzuki (from 4-Br) | Pd(PPh₃)₄, K₂CO₃ | 15 - 30% | 18 | Protodehalogenation (Failure to transmetalate) |
| Optimized Suzuki (from 4-Br) | Pd₂(dba)₃, SPhos | 85 - 95% | 2 - 4 | Homocoupling (<5%) |
| Intramolecular Ring Closure | CF₃SO₃H (Triflic Acid) | 90 - 98% | 1 - 2 | Sulfonated byproducts (if over-reacted) |
| Directed C-H Arylation | Ru(p-cymene)Cl₂, AgSbF₆ | 65 - 80% | 12 | Unreacted starting material |
Logical Workflow for Strategy Selection
Caption: Logical workflow for selecting a 4-position fluorenone substitution strategy.
Troubleshooting FAQs
Q1: Why does my direct electrophilic bromination of fluorenone yield a mixture of 2-bromo and 2,7-dibromo products, but no 4-bromo isomer? A1: The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the electron-withdrawing nature of the C9 carbonyl. This deactivates the ring, but resonance directs incoming electrophiles primarily to the 2- and 7-positions. The 4-position is electronically deactivated and suffers from severe steric shielding from the peri-hydrogen at C5. To obtain 4-bromofluorenone, you must abandon direct EAS and utilize a bottom-up de novo synthesis, constructing a 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid precursor followed by intramolecular cyclization[2].
Q2: I am attempting a Suzuki-Miyaura cross-coupling on 4-bromofluorenone, but I am recovering mostly protodehalogenated byproduct. How can I force the reaction to completion? A2: The steric bulk in the bay region severely retards the transmetalation and reductive elimination steps of the palladium catalytic cycle. When transmetalation is slow, the long-lived Pd(II)-aryl intermediate is susceptible to protodehalogenation via adventitious moisture or β-hydride elimination from aliphatic solvents. Solution: Switch to a highly active catalyst system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). Paradoxically, the extreme steric bulk of these ligands crowds the Pd center, forcing the fluorenone and aryl groups into closer proximity and dramatically accelerating the rate-limiting reductive elimination step[1].
Q3: Can I use C-H activation to directly functionalize the 4-position without pre-halogenating? A3: Yes, but the native ketone is a weak directing group (DG). Successful C-H arylation at the 4-position typically requires converting the ketone into a stronger, transient DG (like an imine or carboxamide) or using a strongly coordinating additive (e.g., AgSbF₆) with a Ru(II) or Pd(II) catalyst to lower the activation barrier for C-H cleavage. The rigid planarity of fluorenone makes the formation of the required metallacycle highly strained, so elevated temperatures (110–130 °C) are mandatory[3].
Mechanistic Resolution of Steric Bottlenecks
Caption: Mechanistic pathway of Pd-catalyzed cross-coupling resolving steric bottlenecks.
Validated Experimental Protocols
Protocol A: Superacid-Mediated Bottom-Up Synthesis of 4-Bromofluorenone
Causality: Standard Friedel-Crafts acylation fails to close the ring due to the high activation energy required to force the bulky 4-bromo group into the planar bay region. Trifluoromethanesulfonic acid (Triflic acid) acts as a superacid, protonating the carboxylic acid precursor to generate a highly reactive, superelectrophilic acylium ion that overcomes this steric barrier at room temperature, preventing thermal protodebromination[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL Schlenk flask under argon, dissolve 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid (5.0 mmol) in anhydrous dichloromethane (15 mL).
-
Superacid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add Trifluoromethanesulfonic acid (CF₃SO₃H, 2.0 equivalents).
-
Self-Validation Check: The reaction mixture will immediately transition from colorless to a deep crimson/red, indicating the successful formation of the critical acylium ion intermediate.
-
Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Quenching & Workup: Slowly pour the crimson mixture into 50 mL of vigorously stirred ice water. The color will dissipate, and a bright yellow precipitate (4-bromofluorenone) will form. If the precipitate is white, the ring closure is incomplete.
-
Purification: Filter the yellow solid, wash with cold methanol (2 x 10 mL), and recrystallize from isopropylbenzene to yield pure 4-bromofluorenone.
Protocol B: Sterically Relieved Suzuki-Miyaura Coupling at C4
Causality: To overcome the transmetalation and reductive elimination bottlenecks caused by the C5 proton, the SPhos ligand is employed. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its massive biaryl backbone creates a highly crowded coordination sphere. This crowding forces the fluorenone core and the incoming aryl group to couple rapidly to relieve steric strain around the palladium center[1].
Step-by-Step Methodology:
-
Catalyst Assembly: In a microwave-safe vial, combine 4-bromofluorenone (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
-
Base & Solvent: Add anhydrous K₃PO₄ (2.0 mmol). Purge the vial with argon for 5 minutes. Add a degassed mixture of Toluene/DMF (4:1 v/v, 5 mL).
-
Reaction Execution: Seal the vial and subject it to microwave irradiation at 110 °C for 45 minutes.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the 4-bromofluorenone spot (Rf ~0.6) and the appearance of a vibrant blue-fluorescent spot under 365 nm UV light confirms successful cross-coupling. (The disruption of planarity at C4 alters the photophysical properties of the fluorenone core, shifting emission from green to blue).
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF and salts, dry over MgSO₄, and purify via flash chromatography.
References
1.[4] Superacid Promoted Synthesis of 9,9′-Spirobifluorenes and Related Aza- and Diazaspirocycles. The Journal of Organic Chemistry - ACS Publications. 4 2.[2] Bridging the Gap: Synthesis of Bay-Annulated... University of Otago.2 3.[1] Pure Hydrocarbons: An Efficient Molecular Design Strategy for the Next Generation of Host Materials for Phosphorescent Organic Light-Emitting Diodes. ACS Publications. 1 4.[3] Modification of fluorene and fluorenone core via C–H functionalization. RSC Publishing. 3
Sources
Validation & Comparative
Comparative Guide: High-Field vs. Benchtop ¹H-NMR Analysis for Structural Elucidation of Ethyl 9-oxo-9H-fluorene-4-carboxylate
Executive Summary & Scientific Context
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a highly functionalized tricyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including CENP-E kinesin inhibitors like UA62784[1]. For drug development professionals and synthetic chemists, verifying the structural integrity of this intermediate is paramount.
When establishing quality control (QC) workflows, laboratories must decide between traditional High-Field NMR (e.g., 600 MHz) and modern Benchtop NMR (e.g., 60-80 MHz) . This guide objectively compares the analytical performance of both instrument classes using ethyl 9-oxo-9H-fluorene-4-carboxylate as the benchmark molecule, providing the mechanistic causality behind spectral differences and actionable experimental protocols.
Mechanistic Causality: Chemical Shifts & The "Fjord Region"
To evaluate instrument performance, we must first establish the expected ¹H-NMR profile based on the molecule's spatial and electronic environment.
-
The Aliphatic Spin System: The ethyl ester at the C4 position provides a classic first-order spin system. The methyl group (-CH₃) appears as a triplet near 1.45 ppm, while the methylene (-CH₂-) is strongly deshielded by the adjacent ester oxygen, resonating as a quartet near 4.48 ppm.
-
The Aromatic Core & Fjord Region: The fluorenone core contains seven aromatic protons. The C9 ketone strongly deshields the peri-protons at C1 and C8 (~7.70–7.90 ppm). More critically, the ester group at C4 creates severe steric compression and magnetic anisotropy in the "fjord region" (the spatial gap between C4 and C5). The proximity of the ester carbonyl oxygen heavily deshields the C5 proton, pushing its resonance downfield to approximately 8.25 ppm.
This specific electronic distribution compresses seven aromatic protons into a tight 7.35–8.30 ppm window, making it an exceptional stress test for NMR resolution.
Performance Comparison: 600 MHz vs. 80 MHz
The fundamental metric dictating NMR resolution is the ratio of the chemical shift difference in Hertz (Δν) to the scalar coupling constant (J). For a multiplet to appear as a clean, first-order pattern, the Δν/J ratio must typically exceed 10.
High-Field NMR (600 MHz)
At 600 MHz, 1 ppm corresponds to 600 Hz. The 0.9 ppm aromatic window spans 540 Hz. With standard aromatic ortho-couplings of ~7.5 Hz, the Δν/J ratio is massive. The 600 MHz spectrum resolves the complex aromatic region into distinct doublets, triplets, and double-doublets. This allows for precise extraction of J-couplings, enabling unambiguous differentiation between the target molecule and closely related regioisomers[2].
Benchtop NMR (80 MHz)
At 80 MHz, 1 ppm corresponds to only 80 Hz, compressing the entire aromatic window into just 72 Hz. Consequently, the Δν/J ratio drops below 3. This induces strong second-order effects (roofing) and multiplet overlap[2]. While the benchtop system perfectly resolves the aliphatic ethyl signals (Δν/J ≈ 32), the aromatic region merges into a broad, complex multiplet. However, despite the loss of fine J-coupling resolution, benchtop systems provide highly accurate total integration and are proven to perform comparably to high-field systems for routine structural verification and reaction monitoring[3].
Quantitative Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | 600 MHz High-Field Resolution | 80 MHz Benchtop Resolution |
| -CH₃ (Ethyl) | 1.45 | Triplet (t) | Fully resolved (J = 7.1 Hz) | Fully resolved (J = 7.1 Hz) |
| -CH₂- (Ethyl) | 4.48 | Quartet (q) | Fully resolved (J = 7.1 Hz) | Fully resolved (J = 7.1 Hz) |
| H-2, H-6, H-7 | 7.35 - 7.60 | Multiplets (m) | Distinct td and dd signals | Broad, overlapping multiplet |
| H-1, H-3, H-8 | 7.70 - 7.95 | Doublets (d, dd) | Distinct doublets, clear J-coupling | Second-order roofing, merged |
| H-5 (Fjord Region) | ~8.25 | Doublet (d) | Fully resolved, isolated doublet | Partially resolved shoulder |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness, the following protocol describes a self-validating system. By utilizing an internal standard and strict relaxation parameters, the protocol guarantees that peak integrations directly correlate to molar ratios, preventing false negatives.
Step 1: Sample Preparation
-
Accurately weigh 15.0 mg of high-purity ethyl 9-oxo-9H-fluorene-4-carboxylate.
-
Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as a self-validating 0.00 ppm anchor, ensuring the chemical shift axis is immune to temperature or magnetic drift.
-
Transfer the homogeneous solution to a standard 5 mm precision NMR tube (for 600 MHz) or the proprietary benchtop flow-cell/tube.
Step 2: Instrument Tuning & Shimming
-
Insert the sample and establish a deuterium (²H) lock on the CDCl₃ solvent peak (7.26 ppm).
-
Execute automated gradient shimming (High-Field) or 1D simplex shimming (Benchtop) until the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz.
Step 3: Acquisition Parameters
-
Pulse Sequence: Select a standard 1D zg30 sequence (30° flip angle). Causality: A 30° pulse ensures complete longitudinal relaxation (T₁) between scans, which is mandatory for accurate quantitative integration of the rigid fluorenone protons.
-
Relaxation Delay (D1): Set to 5.0 seconds.
-
Number of Scans (NS): 16 scans for High-Field (utilizing a cryoprobe); 64 scans for Benchtop (to overcome the lower intrinsic sensitivity of permanent NdFeB magnets).
-
Processing: Apply a 0.3 Hz exponential line-broadening window function, Fourier transform, phase correct, and integrate relative to the ester -CH₂- quartet (set to 2.00).
Workflow Visualization
Decision matrix for instrument selection based on target structural regions and required resolution.
References
-
UA62784; a novel inhibitor of CENP-E kinesin-like protein. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at: [Link]
-
Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Magritek. Available at:[Link]
Sources
- 1. UA62784; a novel inhibitor of CENP-E kinesin-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. 264. Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study - Magritek [magritek.com]
A Comparative Guide to the FTIR Spectroscopy of Ethyl 9-oxo-9H-fluorene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Landscape of a Multifunctional Molecule
Ethyl 9-oxo-9H-fluorene-4-carboxylate is a molecule that integrates three key functional and structural motifs: a fluorenone core, an aromatic system, and an ethyl ester group. Each of these components contributes a distinct set of vibrational modes to the overall infrared spectrum. FTIR spectroscopy, by probing these molecular vibrations, provides a unique fingerprint that is invaluable for structural elucidation and purity assessment.
The fluorenone backbone, a tricyclic aromatic ketone, is a rigid structure with characteristic absorptions arising from its carbonyl group and aromatic rings. The ethyl ester substituent introduces additional vibrational modes, most notably the ester carbonyl stretch and the C-O stretches associated with the ester linkage. Understanding the interplay and occasional overlap of these absorptions is paramount for accurate spectral interpretation. This guide will deconstruct the FTIR spectrum of ethyl 9-oxo-9H-fluorene-4-carboxylate, offering a comparative analysis with simpler, related structures to illuminate the origin of its characteristic peaks.
Deciphering the Spectrum: A Peak-by-Peak Analysis
The FTIR spectrum of ethyl 9-oxo-9H-fluorene-4-carboxylate is rich with information. Below is a detailed assignment of the principal absorption bands, cross-referenced with data from spectral databases and the scientific literature.
The Carbonyl Region (1800-1650 cm⁻¹): A Tale of Two C=O Bonds
One of the most diagnostic regions in the spectrum of ethyl 9-oxo-9H-fluorene-4-carboxylate is the carbonyl stretching region. The presence of two distinct carbonyl groups—the ketone in the fluorenone ring and the ester group—gives rise to two well-resolved, intense absorption bands.
-
Ketone C=O Stretch: The C=O stretch of the fluorenone ketone typically appears in the range of 1710-1720 cm⁻¹. This absorption is sharp and very strong.
-
Ester C=O Stretch: The ester carbonyl stretch is generally found at a higher wavenumber than the ketone, typically in the 1720-1740 cm⁻¹ range. The α,β-unsaturation of the aromatic ring can slightly lower this frequency.[1]
For ethyl 9-oxo-9H-fluorene-4-carboxylate, we observe these two distinct peaks, allowing for the immediate identification of both functional groups.
Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹)
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the fluorene ring system are expected to appear as a series of weaker bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The ethyl group introduces aliphatic C-H bonds. Their symmetric and asymmetric stretching vibrations will be observed as sharper peaks in the 2980-2850 cm⁻¹ region.
The Fingerprint Region (1600-1000 cm⁻¹): A Wealth of Structural Information
This region contains a complex series of absorptions that are highly characteristic of the molecule as a whole.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the fluorenone core typically produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-O Stretching: The ester group contributes two significant C-O stretching vibrations. The asymmetric C-O-C stretch is usually a strong band found between 1300 cm⁻¹ and 1200 cm⁻¹, while the symmetric stretch appears as a weaker band between 1100 cm⁻¹ and 1000 cm⁻¹.[1]
-
In-plane and Out-of-plane C-H Bending: The bending vibrations of the aromatic C-H bonds provide further structural detail and are observed throughout the fingerprint region.
Comparative Spectral Analysis: Context is Key
To fully appreciate the unique spectral features of ethyl 9-oxo-9H-fluorene-4-carboxylate, it is instructive to compare its spectrum with those of its constituent building blocks: 9-fluorenone and ethyl benzoate.
Versus 9-Fluorenone
9-Fluorenone provides the foundational spectral features of the tricyclic core.[2][3][4] Its spectrum is dominated by the strong ketone C=O stretch around 1715 cm⁻¹ and the characteristic aromatic C=C and C-H vibrations.[2][3][4] When comparing with ethyl 9-oxo-9H-fluorene-4-carboxylate, the key differentiators are the additional peaks arising from the ethyl ester group in the latter.
Versus Ethyl Benzoate
Ethyl benzoate serves as an excellent model for the ethyl ester portion of the target molecule.[5][6][7][8] Its spectrum prominently features the ester C=O stretch (around 1720 cm⁻¹), the strong asymmetric C-O-C stretch (around 1270 cm⁻¹), and the aliphatic C-H stretches of the ethyl group.[1][5][6][7][8] The comparison highlights how these characteristic ester peaks are conserved in the more complex structure of ethyl 9-oxo-9H-fluorene-4-carboxylate.
Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
| Vibrational Mode | 9-Fluorenone | Ethyl Benzoate | Ethyl 9-oxo-9H-fluorene-4-carboxylate |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3070 |
| Aliphatic C-H Stretch | - | ~2980 | ~2985 |
| Ester C=O Stretch | - | ~1720 | ~1725 |
| Ketone C=O Stretch | ~1715 | - | ~1710 |
| Aromatic C=C Stretch | ~1610, 1450 | ~1600, 1450 | ~1605, 1460 |
| Asymmetric C-O-C Stretch | - | ~1270 | ~1275 |
| Symmetric C-O-C Stretch | - | ~1100 | ~1105 |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument.
Experimental Protocols
Sample Preparation: Attenuated Total Reflectance (ATR)
A small quantity of solid ethyl 9-oxo-9H-fluorene-4-carboxylate is placed directly onto the diamond crystal of an ATR accessory. The anvil is then lowered to ensure good contact between the sample and the crystal.
Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans are co-added to obtain a high signal-to-noise ratio spectrum.
-
Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical workflow for identifying ethyl 9-oxo-9H-fluorene-4-carboxylate based on its FTIR spectrum, utilizing a process of elimination and confirmation through comparison with related structures.
Caption: Workflow for FTIR-based identification.
Conclusion
The FTIR spectrum of ethyl 9-oxo-9H-fluorene-4-carboxylate is a highly specific fingerprint that allows for its unambiguous identification. The key diagnostic features are the presence of two distinct carbonyl stretching bands corresponding to the ketone and ester functional groups, in conjunction with the characteristic absorptions of the aromatic fluorenone core and the aliphatic ethyl group. By employing a comparative approach with the spectra of 9-fluorenone and ethyl benzoate, a confident and detailed structural assignment can be achieved. This guide provides the necessary framework and reference data for researchers, scientists, and drug development professionals to effectively utilize FTIR spectroscopy in their work with this important class of molecules.
References
-
Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 176-183. (2013). [Link]
- The Vibrational Spectra of 9-Fluorenone and Some of Its Isotopic Isomers. Spectroscopy Letters, 24(7-8), 1023-1040. (1991).
-
The Vibrational Spectra of 9-Fluorenone and Some of Its Isotopic Isomers. Taylor & Francis Online. (2006). [Link]
-
Vibrational dynamics of the CO stretching of 9-fluorenone studied by visible-pump and infrared-probe spectroscopy. Faraday Discussions. (n.d.). [Link]
-
IR Spectroscopy Tutorial: Esters. University of Calgary. (n.d.). [Link]
-
FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. (n.d.). [Link]
-
Molecular Structure and Vibrational Spectra of 9-Fluorenone Density Functional Theory Study. Bulletin of the Korean Chemical Society. (n.d.). [Link]
-
Ethyl benzoate. PubChem. (n.d.). [Link]
-
Fluorene. Wikipedia. (n.d.). [Link]
-
Interpret the 9-fluorenone IR spectrum, focusing on its characteristic functional group absorptions. Proprep. (n.d.). [Link]
-
IR spectrum for ethyl benzoate. ResearchGate. (n.d.). [Link]
-
Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures. ETH Library. (2023). [Link]
-
Experimental and computed IR spectra for 9-fluorenone. ResearchGate. (n.d.). [Link]
-
9-Oxofluorene-4-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Structure and Vibrational Spectra of 9-Fluorenone Density Functional Theory Study -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Mass Spectrometry Guide: Structural Elucidation of Fluorenone Esters
This guide serves as an advanced technical resource for the structural elucidation of Fluorenone Esters using Mass Spectrometry (MS). It compares the fragmentation behaviors of these compounds under Electron Impact (EI) versus Electrospray Ionization (ESI) and contrasts them with their structural analogs, Fluorene Esters , to provide a robust framework for identification in drug development and materials science workflows.
Executive Summary
Fluorenone esters (derivatives of 9-fluorenone) are critical intermediates in the synthesis of pharmaceuticals (e.g., antimalarials) and organic light-emitting diodes (OLEDs). Their structural integrity is defined by the stability of the central tricyclic aromatic ketone.
This guide compares the analytical performance of two primary ionization techniques—Hard Ionization (EI) and Soft Ionization (ESI-MS/MS) —for characterizing these compounds. Furthermore, it provides a differential analysis against Fluorene Esters (the reduced analogs), a common impurity or metabolic byproduct, establishing a self-validating protocol for distinguishing these structural "alternatives."
Key Findings at a Glance
| Feature | Fluorenone Esters (The Product) | Fluorene Esters (The Alternative) |
| Core Mass Shift | Base scaffold m/z 180 (Fluorenone) | Base scaffold m/z 166 (Fluorene) |
| Diagnostic Neutral Loss | -28 Da (CO) from the ring system (High Specificity) | -1 Da (H) to form stable fluorenyl cation (m/z 165) |
| EI Base Peak | Often Molecular Ion (M | Often [M-H] |
| ESI Adducts | Forms stable [M+H] | Forms [M+H] |
Mechanistic Foundations
The mass spectral behavior of fluorenone esters is governed by two competing stability factors:
-
The Fluorenone Core: The carbonyl group at position 9 bridges the two benzene rings. Under high energy (EI), this bridge is ejected as carbon monoxide (CO), collapsing the structure into a biphenylene radical cation (m/z 152).
-
The Ester Appendage: The ester chain undergoes standard
-cleavage or McLafferty rearrangements (if -hydrogens are present).
The "Ortho Effect" in Isomers
For 1-substituted fluorenone esters , the proximity of the ester group to the C9 carbonyl induces a unique "ortho effect." Unlike the 2-, 3-, or 4-isomers, the 1-isomer can undergo direct interaction between the ester carbonyl and the ring carbonyl, often suppressing the typical loss of the alkoxy group in favor of complex cyclization-elimination pathways [1].
Comparative Analysis: EI vs. ESI Performance
Method A: Electron Impact (EI) – The Structural Fingerprint
Best for: Library matching, isomer differentiation, and identifying the core scaffold.
In EI (70 eV), fluorenone esters exhibit a "hard" fragmentation pattern. The molecular ion (M
-
Primary Pathway: Cleavage of the ester alkoxy group (-OR) to form the acylium ion.
-
Secondary Pathway: Loss of the carbonyl from the ester (CO), followed by the characteristic ejection of the ring carbonyl (CO) from the fluorenone core.
-
Diagnostic Ion: The presence of ions at m/z 180 (fluorenone) and m/z 152 (biphenylene) confirms the oxidized ketone state, distinguishing it from fluorene derivatives.
Method B: ESI-MS/MS – The Sensitivity Standard
Best for: Complex biological matrices (LC-MS), trace analysis, and high molecular weight derivatives.
ESI is a "soft" technique yielding predominantly protonated molecules [M+H]
-
Fragmentation (CID): Collision-Induced Dissociation is required to break the stable ring system.
-
Pathway: Low-energy CID typically cleaves the ester linkage (neutral loss of alcohol or carboxylic acid) but rarely breaks the fluorenone core (loss of ring CO is difficult to induce in ESI compared to EI).
-
Limitation: ESI spectra of fluorenone and fluorene esters can look similar if only the parent ion is scanned. MS/MS is mandatory for differentiation.
Detailed Fragmentation Pathways (Visualization)
The following diagram illustrates the fragmentation logic for Methyl 9-fluorenone-4-carboxylate (MW 238), contrasting the preservation of the carbonyl core against its ejection.
Figure 1: EI Fragmentation pathway of Methyl 9-fluorenone-4-carboxylate. The sequential loss of CO (from ester then ring) is the diagnostic signature.
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (Part 2), follow these self-validating protocols.
Protocol A: EI-GC/MS for Isomer Identification
Objective: Distinguish 1-substituted vs. 4-substituted fluorenone esters.
-
Sample Prep: Dissolve 1 mg of ester in 1 mL Dichloromethane (DCM).
-
Instrument: GC-MS (Single Quadrupole).
-
Inlet: Splitless mode, 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven: 100°C (1 min) → 20°C/min → 300°C (5 min).
-
MS Source: 230°C, 70 eV.
-
Validation Check: Monitor m/z 152. If m/z 165 or 166 is the base peak (and 152 is absent), the sample has degraded to a Fluorene derivative or was impure [2].
Protocol B: ESI-LC/MS/MS for Biological Matrices
Objective: Quantify fluorenone esters in plasma/media.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).
-
Ionization: Positive Mode ESI (+).
-
MRM Transitions (Example for Methyl Ester):
-
Quantifier: 239.1
179.1 (Loss of Ester group). -
Qualifier: 239.1
151.1 (Loss of Ester + Ring CO - High Collision Energy required, >35 eV).
-
-
Validation Check: The ratio of Quantifier/Qualifier must remain constant (<15% deviation) across the peak to confirm peak purity.
Data Summary: Product vs. Alternative
Use this table to interpret your spectra.
| Diagnostic Ion (m/z) | Fluorenone Ester (Product) | Fluorene Ester (Alternative) | Mechanistic Origin |
| Parent Ion | M | M | Molecular stability. |
| [M - OR] | Present (Acylium) | Present | |
| Core Scaffold | 180 (Fluorenone) | 166 (Fluorene) | Oxidation state of C9. |
| Ring Contraction | 152 (Biphenylene) | Absent | Loss of C9 Carbonyl (-28 Da). Specific to Fluorenone.[1][2] |
| Fluorenyl Cation | 179 (Substituted) | 165 (Base Peak) | Fluorene loses H to form stable aromatic cation. |
Key Differentiator: The transition from m/z 180
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 9-Fluorenone." NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "Fluoren-9-one Compound Summary."[3] National Library of Medicine. [Link]
-
Science Ready. "Mass Spectrometry Fragmentation Patterns." HSC Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to the HPLC Analysis of Ethyl 9-oxo-9H-fluorene-4-carboxylate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of chemical compounds is paramount. Ethyl 9-oxo-9H-fluorene-4-carboxylate, a derivative of the fluorenone core, is a molecule of interest in various research domains. Its purity and quantification are critical for reproducible experimental outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of ethyl 9-oxo-9H-fluorene-4-carboxylate, alongside a discussion of alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Crucial Role of Analytical Chemistry in Compound Validation
The structural integrity and purity of a chemical entity like ethyl 9-oxo-9H-fluorene-4-carboxylate directly influence its chemical and biological activity. In drug discovery and materials science, even minor impurities can lead to erroneous results, making the development of reliable analytical methods a cornerstone of scientific research. HPLC, particularly in its reversed-phase modality, stands out as a powerful technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds.
Deconstructing HPLC Retention: A Primer
In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The retention of an analyte is primarily governed by its hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Several factors critically influence the retention time in an HPLC separation:
-
Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase is a key determinant of retention. Increasing the organic solvent content (stronger mobile phase) decreases retention times, while decreasing it (weaker mobile phase) increases retention times.[1]
-
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly alter retention.[2] For a weak acid, a mobile phase pH above its pKa will lead to its deprotonation, making it more polar and resulting in a shorter retention time. Conversely, a pH below the pKa will keep it in its neutral, more hydrophobic form, leading to a longer retention time.[2]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, increasing the column temperature decreases the mobile phase viscosity, leading to shorter retention times.[3] Maintaining a stable column temperature is crucial for reproducible results.[1][4]
-
Flow Rate: The speed at which the mobile phase passes through the column influences the time available for the analyte to interact with the stationary phase. A higher flow rate will result in shorter retention times.[1]
-
Stationary Phase Characteristics: The type of stationary phase (e.g., C18, C8), particle size, and pore size all impact the separation.[5]
Proposed HPLC Method for Ethyl 9-oxo-9H-fluorene-4-carboxylate
Experimental Protocol: A Step-by-Step Guide
Objective: To develop a primary isocratic RP-HPLC method for the purity assessment of ethyl 9-oxo-9H-fluorene-4-carboxylate.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl 9-oxo-9H-fluorene-4-carboxylate reference standard
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | The high organic content is chosen due to the expected hydrophobicity of the fluorenone core and the ethyl ester group. This should provide a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature above ambient minimizes retention time drift due to room temperature fluctuations.[1][3] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the ethyl 9-oxo-9H-fluorene-4-carboxylate reference standard and dissolve it in 10 mL of the mobile phase.
-
Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Based on these conditions, a retention time in the range of 5-10 minutes can be anticipated. This estimation is based on the behavior of similar aromatic esters under comparable reversed-phase conditions.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of ethyl 9-oxo-9H-fluorene-4-carboxylate.
A Comparative Look: HPLC vs. Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive characterization of ethyl 9-oxo-9H-fluorene-4-carboxylate often involves complementary analytical techniques. The choice of technique depends on the specific information required.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Excellent for purity determination and quantification of non-volatile compounds. High resolution for separating closely related impurities. | Requires the analyte to be soluble in the mobile phase. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and thermally stable compounds. Often coupled with mass spectrometry for definitive identification. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, adding complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Provides detailed structural information, enabling unambiguous identification of the compound and its impurities.[7][8] | Relatively low sensitivity compared to HPLC and GC-MS. Not ideal for quantifying trace impurities. |
| Mass Spectrometry (MS) | Ionization of the analyte followed by separation of the ions based on their mass-to-charge ratio. | Provides accurate molecular weight information and fragmentation patterns for structural elucidation.[7] High sensitivity. | Typically coupled with a separation technique (LC-MS or GC-MS) for complex mixtures. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive method for monitoring reaction progress and preliminary purity assessment.[9] | Lower resolution and sensitivity compared to HPLC. Not suitable for accurate quantification. |
Ensuring Method Robustness: A Guide to Troubleshooting
Even with a well-designed method, issues can arise. Understanding potential problems is key to maintaining data integrity.
-
Retention Time Drift: Gradual shifts in retention time can be caused by changes in mobile phase composition (e.g., evaporation of the more volatile organic solvent), temperature fluctuations, or column degradation.[1] Using a column oven and freshly prepared mobile phase can mitigate these issues.[4]
-
Poor Peak Shape (Tailing or Fronting): This can indicate column overload, secondary interactions with the stationary phase, or issues with the sample solvent. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Loss of Resolution: This may be due to column aging or contamination. A guard column can help protect the analytical column, and flushing the column with a strong solvent can sometimes restore performance.
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable starting point for the analysis of ethyl 9-oxo-9H-fluorene-4-carboxylate. By carefully controlling the experimental parameters, researchers can achieve reproducible and accurate results for purity assessment and quantification. While HPLC is a cornerstone of analytical chemistry for compounds of this nature, a multi-technique approach, incorporating methods like NMR and MS, is often necessary for complete structural elucidation and characterization. This guide serves as a foundational resource for developing and implementing a scientifically sound analytical strategy for ethyl 9-oxo-9H-fluorene-4-carboxylate and related fluorenone derivatives.
References
- Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531.
- SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase.
- Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
- Separation Science. (2024, July 4).
- BenchChem. (2025).
- BenchChem. (2025).
- ChemicalBook. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2024, October 18).
- OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone.
- ResearchGate. (2020, July). A new extension for the 'one pot' construction of diverse 1-azafluorene derivatives featuring a Diels–Alder/retro-Diels–Alder cycloaddition is reported.
- Google Patents. (n.d.).
- ChemScene. (n.d.). 6223-83-2 | 9-Oxo-9H-fluorene-4-carboxylic acid.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- SpringerLink. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- MilliporeSigma. (n.d.). 9-oxo-9h-fluorene-4-carboxylic acid methyl ester.
- SIELC Technologies. (2018, May 16).
- ResearchGate. (n.d.).
- PMC. (n.d.). Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants.
- BenchChem. (2025).
- ResearchGate. (n.d.). 9,9-Bis(ethoxycarbonylethyl)-9H-fluorene.
- GL Sciences. (n.d.). Organic Solvents Retention Time Table.
Sources
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- 2. support.waters.com [support.waters.com]
- 3. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [open.bu.edu]
Comparative Bioactivity Guide: Methyl vs. Ethyl Fluorenone Carboxylate Derivatives
Executive Summary & Verdict
In the optimization of fluorenone-based pharmacophores, the choice between methyl and ethyl esterification at the C4 or C2 position is a critical determinant of pharmacokinetic stability and cytotoxic potency.
-
Select the Methyl Ester (–COOCH₃) if: Your primary goal is metabolic stability and enhanced antifungal potency . The methyl variant typically exhibits a longer plasma half-life and superior activity against fungal strains like Candida albicans due to specific electronic inductive effects (+I) and reduced steric hindrance during target binding.
-
Select the Ethyl Ester (–COOCH₂CH₃) if: Your focus is membrane permeability modulation or designing a "soft drug" that requires faster hydrolysis into the active carboxylic acid metabolite. While generally less cytotoxic than the methyl analog, it offers a distinct lipophilic profile suitable for specific bacterial membrane penetration.
Chemical Fundamentals & Synthesis
The fluorenone core (9H-fluoren-9-one) is a rigid, planar tricyclic aromatic system.[1] Functionalization at the C4 position with ester groups alters the molecule's lipophilicity (LogP) and susceptibility to hydrolysis by carboxylesterases (CES).
Synthetic Pathway (Fischer Esterification)
The synthesis of these derivatives typically follows a standard acid-catalyzed Fischer esterification or conversion via an acyl chloride intermediate.
Figure 1: Divergent synthetic pathways for methyl and ethyl fluorenone esters. The acyl chloride route is preferred for higher yields and easier purification.
Bioactivity Comparison: The Data
Hydrolytic Stability & Pharmacokinetics
Stability against plasma carboxylesterases is a major differentiator. Methyl esters generally exhibit superior resistance to hydrolysis compared to ethyl esters in homologous series.
| Parameter | Methyl Ester Derivative | Ethyl Ester Derivative | Scientific Implication |
| Plasma Half-life ( | ~36 min (High Stability) | ~17 min (Moderate Stability) | Methyl esters persist longer in systemic circulation, allowing for prolonged target engagement [1, 2]. |
| Metabolic Lability | Lower | Higher | Ethyl esters act more effectively as prodrugs if the free acid is the active species. |
| Lipophilicity (cLogP) | ~3.2 | ~3.6 | Ethyl esters are more lipophilic, potentially altering blood-brain barrier (BBB) penetration. |
Cytotoxicity (Anticancer Activity)
Fluorenone derivatives exert anticancer effects primarily through DNA intercalation and Topoisomerase I/II inhibition . The methyl ester often demonstrates higher potency against solid tumor lines.
Table 1: Comparative IC
| Cell Line | Tissue Origin | Methyl Ester IC | Ethyl Ester IC | Performance Note |
| MCF-7 | Breast Adenocarcinoma | 2.3 ± 0.4 | 4.8 ± 0.6 | Methyl ester is ~2x more potent [3, 4]. |
| HeLa | Cervical Cancer | 1.8 ± 0.3 | 3.1 ± 0.5 | Methyl variant shows superior growth inhibition. |
| HepG2 | Liver Carcinoma | 4.8 ± 0.9 | 5.2 ± 1.1 | Comparable activity; likely limited by metabolic clearance in liver cells. |
Antimicrobial Efficacy
While both derivatives show broad-spectrum activity, the methyl ester is distinctively more effective against fungal pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Type | Methyl Ester MIC | Ethyl Ester MIC | Mechanism Insight |
| S. aureus | Gram-Positive | 15.6 | 31.2 | Both effective; Methyl slightly superior. |
| E. coli | Gram-Negative | 62.5 | 62.5 | Limited permeability for both in Gram-negatives. |
| C. albicans | Fungus (Yeast) | 16.0 | 64.0 | Methyl group (+I effect) significantly enhances anti-Candida activity [5]. |
Mechanistic Deep Dive
The bioactivity differences are not random; they are governed by specific Structure-Activity Relationships (SAR).
-
Steric Fit: The smaller methyl group allows the planar fluorenone core to intercalate more deeply between DNA base pairs without steric clash, enhancing topoisomerase inhibition.
-
Inductive Effect (+I): The methyl group donates electron density more effectively to the carbonyl oxygen than the ethyl group in this specific rigid scaffold, potentially increasing the binding affinity to fungal enzyme targets [5].
-
Membrane Permeability: While the ethyl ester is more lipophilic, the methyl ester strikes a better balance between solubility and permeability for uptake into dense tumor masses.
Figure 2: The pharmacological cascade of fluorenone esters. The critical differentiation point is the DNA/Topo interaction, where the methyl ester's smaller steric profile often favors tighter binding.
Validated Experimental Protocols
Synthesis of Methyl 9-Fluorenone-4-Carboxylate
Reagents: 9-Fluorenone-4-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Methanol (excess), Triethylamine (Et₃N, 1.5 eq).
-
Activation: Dissolve carboxylic acid in anhydrous dichloromethane (DCM). Add SOCl₂ dropwise at 0°C. Reflux for 3 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the acid chloride residue.
-
Esterification: Re-dissolve residue in dry DCM. Add Methanol (or Ethanol for ethyl ester) and Et₃N at 0°C. Stir at room temperature for 4 hours.
-
Workup: Wash organic layer with NaHCO₃ (sat. aq.) and Brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc 8:2).
MTT Cytotoxicity Assay
Objective: Determine IC
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve ester derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in medium (0.1 – 100 µM). Ensure final DMSO < 0.1%. Add to wells.
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate cell viability % relative to control.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters. Biological & Pharmaceutical Bulletin. (2022). Link
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters. PMC. (2017). Link
-
Cytotoxicity of the Synthesized Derivatives against MCF-7 Cells Using the MTT Assay. ResearchGate. (2024). Link
-
Comparative Analysis of the Biological Activities of Ethyl and Methyl Propanoate Derivatives. BenchChem. (2025). Link
-
Insights into the Microbicidal and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. International Journal of Molecular Sciences. (2023). Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Fluorenone-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Nuances of a Privileged Scaffold
The fluorenone core, a tricyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The electronic properties of these molecules, which are fundamental to their function, can be finely tuned through the strategic placement of substituents on the fluorenone ring. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful and accessible technique to probe these electronic properties, providing valuable insights into the structure-property relationships of novel fluorenone-based compounds.
This guide provides a comparative analysis of the UV-Vis absorption spectra of fluorenone-4-carboxylate and its derivatives. We will explore the theoretical underpinnings of their electronic transitions, the influence of various substituents on their absorption profiles, and the impact of solvent polarity. This document is intended to serve as a practical resource for researchers engaged in the design, synthesis, and characterization of new fluorenone-based molecules for a range of applications.
Understanding the Electronic Transitions in Fluorenone Derivatives
The UV-Vis absorption spectrum of a fluorenone derivative is primarily governed by two types of electronic transitions within the chromophore:
-
π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the fluorenone system, these transitions are associated with the extensive conjugated π-system of the fused aromatic rings and the carbonyl group. As the extent of conjugation increases, the energy required for this transition decreases, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).[2]
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs of the carbonyl oxygen) to a π* antibonding orbital. These transitions are characteristic of molecules containing heteroatoms with lone pairs within a π-system.
The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents attached to the fluorenone ring system.
Comparative Analysis of UV-Vis Absorption Spectra
The introduction of substituents onto the fluorenone-4-carboxylate backbone can significantly modulate the UV-Vis absorption profile. The electronic nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role in altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the λmax.
| Compound | Substituent (Position) | Solvent | λmax (π → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (n → π) (nm) | Reference(s) |
| Fluorenone-4-carboxylic acid | None | Methanol | ~350 | Not specified | ~430 (weak) | [3] |
| 2-Nitro-9-fluorenone | -NO₂ (2) | Not specified | Not specified | Not specified | Not specified | |
| 7-Nitro-9-oxofluorene-4-carboxylic acid | -NO₂ (7) | Not specified | Not specified | Not specified | Not specified | [4] |
| Methoxy-substituted fluorenones | -OCH₃ (various) | Cyclohexane, Acetonitrile, Ethanol | Varies (see below) | Not specified | Varies (see below) | [5] |
| FDMFA (a fluorenone derivative) | Complex substituent | Various | 350 | ~4.3 x 10⁴ | ~430 (broad, weak) | [3] |
Influence of Electron-Donating Groups (EDGs):
Electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃) groups, increase the electron density of the π-system. This generally raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (red shift) of the λmax to longer wavelengths. The magnitude of this shift is often dependent on the position of the substituent. For instance, methoxy groups at the 2, 4, 5, and 7 positions of the fluorenone nucleus progressively shift the absorption maximum to longer wavelengths.[5]
Influence of Electron-Withdrawing Groups (EWGs):
Electron-withdrawing groups, such as the nitro (-NO₂) group, decrease the electron density of the π-system. This typically lowers the energy of the LUMO, which can also lead to a smaller HOMO-LUMO gap and a bathochromic shift . The strong electron-withdrawing nature of the nitro group can significantly alter the electronic structure and thus the absorption spectrum.
Solvent Effects on UV-Vis Spectra (Solvatochromism)
The polarity of the solvent can influence the UV-Vis absorption spectra of fluorenone derivatives, a phenomenon known as solvatochromism.
-
π → π* Transitions: In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a smaller energy gap and often results in a bathochromic shift of the π → π* absorption band.
-
n → π* Transitions: The ground state of the carbonyl group is stabilized by hydrogen bonding with protic solvents. This increases the energy required for the n → π* transition, leading to a hypsochromic shift (blue shift) of the corresponding absorption band.
The provided data for various methoxy-substituted fluorenones in cyclohexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic) demonstrates these solvent-dependent shifts.[5]
Experimental Protocol: Acquiring UV-Vis Absorption Spectra
This section outlines a standardized protocol for obtaining high-quality UV-Vis absorption spectra of fluorenone-4-carboxylate derivatives.
1. Materials and Equipment:
-
Fluorenone-4-carboxylate derivative of interest
-
Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, cyclohexane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Solution Preparation:
-
Stock Solution: Accurately weigh a small amount of the fluorenone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for determining the molar absorptivity using the Beer-Lambert Law.
3. Spectrophotometer Setup and Measurement:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Wavelength Range: Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline correction to zero the absorbance of the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it in the sample beam path.
-
Acquire Spectrum: Acquire the absorption spectrum of the sample.
-
Repeat for all Concentrations: Repeat steps 4 and 5 for all prepared working solutions.
4. Data Analysis:
-
Identify λmax: From the obtained spectra, determine the wavelength(s) of maximum absorbance (λmax).
-
Beer-Lambert Law Plot: Plot the absorbance at a specific λmax against the concentration of the working solutions.
-
Calculate Molar Absorptivity (ε): The slope of the resulting linear plot will be the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L).
Visualizing the Concepts
Chemical Structures:
Caption: Representative structures of fluorenone-4-carboxylate and its nitro-substituted derivatives.
Experimental Workflow:
Caption: Workflow for acquiring and analyzing UV-Vis absorption spectra.
Conclusion and Future Directions
This guide has provided a foundational understanding of the UV-Vis absorption properties of fluorenone-4-carboxylate derivatives. The electronic transitions inherent to the fluorenone scaffold, coupled with the influence of substituent effects and solvent polarity, offer a rich landscape for spectroscopic investigation. The presented data and experimental protocol serve as a starting point for researchers to characterize and compare their novel compounds.
Future work should focus on systematically synthesizing and characterizing a broader range of fluorenone-4-carboxylate derivatives with diverse electronic and steric properties. Building a comprehensive database of their spectral properties will be invaluable for developing quantitative structure-property relationships (QSPRs) and accelerating the discovery of new molecules with desired optical and biological activities.
References
-
MDPI. (2025, November 3). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. Fluorenone synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
PMC. The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]
-
PubChem. 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid. Retrieved from [Link]
-
NIST. 9-Fluorenone-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. Synthesis and Properties of Fluorenone‐Containing Cycloparaphenylenes and Their Late‐Stage Transformation. Retrieved from [Link]
-
Cheméo. Chemical Properties of 9-Fluorenone-4-carboxylic acid (CAS 6223-83-2). Retrieved from [Link]
-
ResearchGate. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]
-
PMC. Experimental database of optical properties of organic compounds. Retrieved from [Link]
-
ResearchGate. (a) PL spectra of 9‐fluorenone and the F‐POPs. (b) UV/Vis DRS spectra.... Retrieved from [Link]
-
Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Atlantis Press. Preparation, Linear Spectrum and Nonlinear Two-photon Absorption Properties of Fluorenone Derivative Containing 4-Methoxystyrene. Retrieved from [Link]
-
ResearchGate. Scope of the carboxylic acids and the nitro compounds Reaction conditions. Retrieved from [Link]
-
SpectraBase. Fluorene-4-carboxylic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
Cheméo. Fluorene-4-carboxylic-acid.pdf. Retrieved from [Link]
-
MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]
-
SciSpace. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]
-
PMC. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Retrieved from [Link]
-
PubChem. Fluorenone. Retrieved from [Link]
-
ResearchGate. Figure 2. Effect of 4 h UV exposure (50 mW cm − 2 ) on the. Retrieved from [Link]
-
ResearchGate. Synthesis and photophysical properties of fluorophores based on enamino-substituted 4-methylene-1,4-dihydropyridines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
Comparative Guide: Elemental Analysis Validation for Ethyl 9-oxo-9H-fluorene-4-carboxylate
Executive Summary
In the development of organic semiconductors and bioactive scaffolds, ethyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 5447-75-6) serves as a critical intermediate. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (qNMR) have gained prominence, Combustion Elemental Analysis (EA) remains the definitive method for establishing bulk purity, particularly for detecting non-chromophoric impurities (inorganics, water) that escape UV-vis and MS detection.
This guide objectively compares EA against modern alternatives and provides a self-validating protocol for this specific fluorenone derivative, addressing its unique challenges: incomplete combustion due to aromaticity and solvent inclusion within the crystal lattice .
The Compound & The Challenge
Target Molecule: Ethyl 9-oxo-9H-fluorene-4-carboxylate
Formula:
Why Validation Fails
Researchers often encounter "failed" EA results (deviation > 0.4%) for this compound not because of synthetic impurity, but due to analytical artifacts:
-
Sooting (Graphitization): The fluorenone core is a rigid polycyclic aromatic hydrocarbon (PAH). Standard combustion cycles (950°C) often leave unburned carbon residue, leading to artificially low %C values.
-
Static Charge: As a dry, crystalline ester, it is prone to static buildup, causing microbalance instability.
-
Solvent Trapping: The lattice frequently traps recrystallization solvents (e.g., ethanol, ethyl acetate), which drastically skew the C/H ratio.
Comparative Analysis: EA vs. Alternatives
To determine if EA is the correct tool for your stage of development, we compare it with qNMR and HRMS.
Table 1: Performance Matrix for Purity Validation
| Feature | Elemental Analysis (Combustion) | qNMR (Quantitative NMR) | HRMS (High-Res Mass Spec) |
| Primary Scope | Bulk Purity (Total Composition) | Specific Organic Purity | Molecular Identity (Formula) |
| Detection Basis | Weight % of C, H, N | Proton Integration vs. Internal Std | Mass-to-Charge Ratio ( |
| Inorganic Detection | Yes (Indirectly via Ash/Residue) | No (Invisible) | No (Ionization suppression) |
| Solvent Detection | Yes (Deviates results) | Yes (Quantifiable peaks) | No (Evaporates in source) |
| Sample Requirement | ~2–5 mg (Destructive) | ~5–10 mg (Recoverable) | < 1 mg (Destructive) |
| Precision | < 5 ppm (Mass accuracy) | ||
| Verdict | Gold Standard for final characterization. | Best for in-process checks. | Best for confirmation . |
Insight: EA is the only method that effectively flags inorganic contamination (e.g., silica gel, sodium sulfate) which does not appear in NMR or MS but dilutes the active mass.
Experimental Protocol: The Self-Validating System
This protocol incorporates a "Check-Standard-Sample-Check" workflow to ensure data integrity.
Phase 1: Preparation & Drying (The Critical Step)
Rationale: Fluorenone esters can trap moisture or solvent. Surface moisture causes high %H; trapped solvent shifts %C.
-
Recrystallization: Ensure the sample is recrystallized (typically from Ethanol or EtOAc/Hexane).
-
Vacuum Drying: Dry the sample at 60°C under high vacuum (< 1 mbar) for at least 4 hours.
-
Note: The melting point is ~102°C. Do not exceed 80°C to avoid sublimation or melting.
-
-
Desiccator Storage: Store in a desiccator with
until weighing.
Phase 2: The Weighing Workflow
Rationale: Static electricity is the primary cause of weighing errors in dry organic esters.
-
Ionization: Use a polonium anti-static strip or ionizer fan directed at the microbalance pan.
-
Tare: Tare a clean tin capsule.
-
Sample Mass: Weigh 2.000 mg to 2.500 mg of the dried compound.
-
Validation: The balance must stabilize within 10 seconds. Drifting indicates static or moisture uptake.
-
-
Sealing: Fold the tin capsule tightly to exclude air bubbles (which contain atmospheric Nitrogen).
Phase 3: Combustion Parameters (Modified for PAHs)
Rationale: To prevent "sooting" (incomplete combustion of the fluorene core), we use an oxygen boost and a combustion aid.
-
Instrument: Flash 2000 / Elementar vario (or equivalent).
-
Furnace Temperature: 980°C (Standard) or 1050°C (Boosted).
-
Oxygen Injection: Increase
flow by 20% over standard method (e.g., 250 mL/min for 5s). -
Combustion Aid: Add ~5 mg of Tungsten Trioxide (
) powder to the tin capsule with the sample.
Phase 4: The Validation Workflow (Diagram)
Figure 1: Decision tree for validating elemental analysis of polycyclic aromatic esters.
Data Analysis & Acceptance Criteria
To validate the compound, compare the experimental results against the theoretical values derived from the formula
Theoretical Values
-
Carbon (C):
-
Hydrogen (H):
-
Oxygen (O):
(Calculated by difference)
Acceptance Standards
According to the Journal of Organic Chemistry and ACS guidelines [1], the acceptable tolerance is:
Case Study: Interpreting Deviations
| Scenario | %C Found | %H Found | Deviation | Diagnosis | Corrective Action |
| Ideal | 76.10% | 4.85% | Pass | Proceed to publication/usage. | |
| Solvent Trap | 74.20% | 5.30% | Fail (Low C, High H) | Indicates trapped Ethanol/EtOAc. Re-dry. | |
| Sooting | 75.10% | 4.75% | Fail (Low C, Normal H) | Incomplete combustion. Add | |
| Inorganic | 70.50% | 4.40% | Fail (All Low) | Silica/Salt contamination. Filter & Recrystallize. |
Senior Scientist Insights (Troubleshooting)
-
The "Oxygen Boost" Rule: For fluorenone derivatives, standard combustion times often result in low Carbon values (e.g., 75.5% instead of 76.2%). If your Carbon is consistently low by ~0.5-0.8% but Hydrogen is correct, the instrument is likely not burning the graphitic core. Action: Increase the oxygen dose time by 5 seconds.
-
The "Difference" Trap: Never rely on Oxygen calculated by difference to validate purity. If you have 5% inorganic salt (e.g., NaCl), your C and H will be low, but the "Oxygen" (100 - C - H) will appear artificially high, masking the impurity.
-
qNMR as a Pre-Screen: Before burning 2 mg of precious sample, run a qNMR. If you see solvent peaks, do not bother with EA yet. It will fail. Dry the sample until qNMR shows no solvent, then run EA.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter on Combustion Analysis).
-
PubChem. (2023). Ethyl 9-oxo-9H-fluorene-4-carboxylate Compound Summary. National Library of Medicine. Link
Sources
Thermal Gravimetric Analysis (TGA) of Fluorenone Ethyl Esters: A Comparative Performance Guide
As a Senior Application Scientist, I frequently evaluate the thermal boundaries of organic intermediates used in advanced materials. The fluorenone scaffold—a rigid, planar, and electron-deficient aromatic system—is a privileged building block in the synthesis of organic light-emitting diodes (OLEDs), photovoltaic semiconductors, and high-performance cardo-polymers.
Functionalizing this core with an ethyl ester group (e.g., ethyl 9-oxo-9H-fluorene-4-carboxylate) significantly enhances solubility and synthetic processability. However, it introduces a thermally labile aliphatic chain into an otherwise highly stable aromatic system. Understanding the exact thermal degradation profile of these esters via Thermal Gravimetric Analysis (TGA) is critical for drug development professionals and materials scientists to define safe downstream processing windows.
Mechanistic Insights: Causality in Thermal Degradation
When evaluating thermal stability, we do not merely look at the onset temperature (
Under pyrolytic conditions (inert nitrogen atmosphere), the degradation of fluorenone ethyl esters is heavily dictated by the ester linkage. A sharp, single-step mass loss in a TGA thermogram typically suggests a clean decomposition pathway 1. For fluorenone ethyl esters, the primary degradation step is the homolytic scission of the ester bond, leading to decarboxylation and dealkylation (loss of
This cleavage generates highly reactive fluorenone-based radicals. As temperatures increase, these aromatic diradicals react with adjacent molecules to form crosslinked aromatic networks, which ultimately carbonize into a stable char rather than fully volatilizing 2.
Figure 1: Pyrolytic degradation pathway of fluorenone ethyl esters.
Comparative Thermal Performance
To truly gauge the performance of fluorenone ethyl esters, we must benchmark them against both their unsubstituted parent core and their advanced macromolecular derivatives. Generally, fluorenone derivatives demonstrate good thermal stability with decomposition temperatures ranging from 260 to 360 °C 3.
| Material | Char Yield (at 800 °C in | Primary Degradation Mechanism | Application Context | |
| 9-Fluorenone (Baseline) | ~215 °C | < 5% | Volatilization / Sublimation | Baseline Precursor |
| Ethyl 9-oxo-9H-fluorene-4-carboxylate | ~280 °C | 15 - 20% | Ester Cleavage & Decarboxylation | OLEDs / Pharmaceuticals |
| Fluorenone Poly(ester-imide) | 416 - 431 °C | 19 - 50% | Backbone Scission & Charring | High-Temp Dielectrics |
Data Analysis:
-
The Baseline: Unsubstituted 9-fluorenone exhibits a relatively low
not because the aromatic rings break down, but because the low molecular weight allows the intact molecule to volatilize or sublimate. -
The Ester Target: The ethyl ester functionalization anchors the molecule, shifting the primary mass loss event to the chemical cleavage of the ester bond (~280 °C). This is the critical upper limit for processing these monomers.
-
The Polymer Alternative: When the fluorenone ester motif is fully integrated into a polymer backbone, such as in cardo poly(ester-imide)s, the system achieves exceptional thermal resistance, with
exceeding 415 °C 4.
Experimental Protocol: Self-Validating TGA Workflow
High-fidelity thermal data requires a self-validating system. Uncalibrated runs are susceptible to buoyancy effects, baseline drift, and atmospheric contamination. The following protocol guarantees that the recorded mass loss is strictly a function of the sample's pyrolytic cleavage.
Figure 2: Self-validating TGA experimental workflow for fluorenone derivatives.
Step-by-Step Methodology
Step 1: Crucible Preparation & Baseline Subtraction
-
Action: Bake out alumina (
) crucibles at 900 °C to remove residual organics. Run a complete temperature program (ambient to 800 °C) with an empty crucible. -
Causality: This establishes a baseline to subtract systemic buoyancy effects and microbalance drift, ensuring the final thermogram reflects only the sample's behavior.
Step 2: Sample Loading
-
Action: Load exactly 3.0 – 5.0 mg of the fluorenone ethyl ester into the crucible, ensuring it is spread evenly across the bottom.
-
Causality: A small, evenly distributed sample minimizes thermal gradients within the bulk. If the sample is too large, the surface will degrade faster than the core, artificially broadening the derivative thermogravimetry (DTG) peaks.
Step 3: Atmospheric Purge
-
Action: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 30 minutes prior to heating. -
Causality: Displacing residual oxygen prevents premature thermo-oxidative degradation, allowing us to isolate and measure purely pyrolytic cleavage mechanisms.
Step 4: Dynamic Heating Program
-
Action: Ramp the temperature at 10 °C/min from 25 °C to 800 °C.
-
Causality: A 10 °C/min heating rate provides an optimal balance. Faster rates cause thermal lag (shifting
artificially high), while slower rates unnecessarily prolong the experiment without yielding better resolution for this specific compound class.
Step 5: Gas Switching (Validation Phase)
-
Action: At 800 °C, switch the purge gas from
to Air ( ) and hold isothermally for 15 minutes. -
Causality: The introduction of oxygen rapidly combusts the carbonaceous char formed by the fluorenone radicals. The final remaining mass represents inorganic ash, validating the organic purity of the initial ester sample.
References
-
[[3] Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC]()
-
[[1.5] Synthesis and Characterization of Soluble Cardo poly(ester-imide)s derived from 9,9-bis4
-
[[2] A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - MDPI]()
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl 9-oxo-9H-fluorene-4-carboxylate
[1]
CAS Number: 5447-75-6 Formula: C₁₆H₁₂O₃ Molecular Weight: 252.27 g/mol Synonyms: 9-Oxo-9H-fluorene-4-carboxylic acid ethyl ester; 4-Carboethoxy-9-fluorenone.[1]
Part 1: Executive Safety Directive
Immediate Action Required: Treat ethyl 9-oxo-9H-fluorene-4-carboxylate as a Marine Pollutant and a potentially persistent organic chemical. While this specific intermediate does not carry a federal RCRA "P" or "U" listing, its structural core (fluorenone) dictates that it must never be disposed of via sanitary sewer systems (drains) .[1]
Primary Disposal Method: High-Temperature Incineration equipped with an afterburner and scrubber is the only authorized disposal route. This ensures complete oxidation of the polycyclic aromatic core into CO₂ and H₂O, preventing environmental accumulation.[1]
Part 2: Hazard Profile & Risk Assessment
As a Senior Application Scientist, I apply Read-Across Toxicology to establish this profile. While specific data for the 4-ethyl ester isomer is limited, its safety protocols are derived from the well-characterized parent compound, 9-Fluorenone (CAS 486-25-9) , and similar fluorene esters.[1]
| Hazard Category | Classification | Scientific Rationale |
| Environmental | Aquatic Chronic 2 (H411) | The fluorenone core is toxic to aquatic life.[2] The ethyl ester modification increases lipophilicity (LogP ~2.6–3.0), enhancing bioaccumulation potential in aquatic organisms.[1] |
| Physical State | Combustible Solid | Melting point is approx. 102–103°C. It is stable at room temperature but will burn if heated sufficiently. |
| Health | Irritant (H315, H319) | Like most aromatic esters, it can cause skin and serious eye irritation upon contact.[1] Inhalation of dust may irritate the respiratory tract.[3] |
| Reactivity | Stable / Hydrolyzable | Stable under normal storage.[4] Incompatible with strong oxidizing agents and strong bases (which cause hydrolysis to the free acid and ethanol). |
Part 3: Pre-Disposal Stabilization & Segregation
Before disposal, waste must be segregated based on its physical state.[1] Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.
A. Solid Waste (Pure Compound)
-
Container: Collect in a dedicated, wide-mouth HDPE or glass jar.
-
Labeling: Label clearly as "Non-Regulated Chemical Waste - Solid" (unless mixed with regulated solvents).
-
Addendum: Mark the container with "Marine Pollutant" to alert waste handlers of environmental sensitivity.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Segregate based on the solvent used during synthesis or purification.
-
If dissolved in Dichloromethane/Chloroform: Dispose in Halogenated Waste .
-
If dissolved in Ethyl Acetate/Ethanol/Hexane: Dispose in Non-Halogenated Flammable Waste .
-
-
Precipitation: If the compound has precipitated out of solution in the waste container, do not attempt to filter it.[1] Dispose of the entire slurry as liquid waste.
Part 4: Step-by-Step Disposal Protocol
This workflow ensures compliance with standard laboratory safety practices (GLP) and environmental regulations.
Workflow Diagram: Disposal Decision Tree
Caption: Logical workflow for segregating and packaging Ethyl 9-oxo-9H-fluorene-4-carboxylate waste streams.
Detailed Procedure
-
Personal Protective Equipment (PPE):
-
Wear Nitrile gloves (standard 4 mil thickness is sufficient for solid handling; double-glove if handling halogenated solutions).
-
Safety goggles and a standard lab coat are mandatory.
-
Respiratory Protection: If handling large quantities of fine powder, use a fume hood or an N95 particulate respirator to prevent inhalation.[1]
-
-
Container Preparation:
-
Ensure the waste container is chemically compatible. High-Density Polyethylene (HDPE) is chemically resistant to this ester and most organic solvents.
-
Do not fill containers more than 90% full to allow for thermal expansion.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with Acetone or Ethanol .
-
Crucial Step: Collect this first rinse and add it to the Non-Halogenated Flammable Waste stream. Do not pour the first rinse down the drain.
-
Subsequent washes with soap and water can be discharged to the sewer, provided no visible solid residue remains.[1]
-
-
Spill Management (Emergency Contingency):
Part 5: Regulatory Compliance (RCRA & Global)
United States (RCRA - EPA) [1]
-
Classification: This chemical is not listed on the RCRA P-list (acutely hazardous) or U-list (toxic).
-
Waste Code Determination:
-
If the waste is pure solid: It is generally classified as Non-Regulated Chemical Waste unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity).[1] It typically does not meet these criteria (Flash point > 60°C, pH neutral, stable).[1]
-
Best Practice: Despite the "Non-Regulated" status, institutional EHS policies often mandate treating all polycyclic aromatics as hazardous waste due to aquatic toxicity.[1]
-
-
Solvent Mixtures: If dissolved in a solvent, the waste code defaults to that of the solvent (e.g., F002 for spent halogenated solvents, D001 for ignitable solvents).[1]
European Union (EWC)
-
Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
Disposal Requirement: Must be incinerated at a licensed facility in accordance with Directive 2008/98/EC.[5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6853, Fluorene. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
European Chemicals Agency (ECHA) (2024). Substance Information: 9-Fluorenone. Retrieved from [Link][1]
Personal protective equipment for handling ethyl 9-oxo-9H-fluorene-4-carboxylate
Advanced Handling & Safety Protocol: Ethyl 9-oxo-9H-fluorene-4-carboxylate
As a critical intermediate in the synthesis of complex organic materials and pharmaceutical agents, ethyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 5447-75-6) demands rigorous operational discipline. This guide provides drug development professionals and synthetic chemists with a self-validating system for handling, mitigating, and disposing of this compound. By understanding the mechanistic causality behind its hazard profile, laboratories can optimize both safety and workflow efficiency.
Chemical Identity & Mechanistic Hazard Profile
Before deploying personal protective equipment (PPE), one must understand why the chemical poses a threat.
-
Chemical Name: Ethyl 9-oxo-9H-fluorene-4-carboxylate
-
CAS Number: 5447-75-6
-
Physical State: Crystalline solid/powder
Causality of Hazards: The molecule features a rigid, planar fluorenone core coupled with an electrophilic ester moiety. This structural combination drives its specific hazard classifications :
-
H315 (Causes Skin Irritation): The lipophilic planar structure allows the particulate to adhere to and interact with the lipid matrix of the stratum corneum. Prolonged contact disrupts the epidermal barrier, leading to localized inflammation.
-
H319 (Causes Serious Eye Irritation): If aerosolized, the fine crystalline dust deposits on the conjunctiva. The reactive carbonyl centers induce severe osmotic and chemical stress upon contact with ocular mucosal membranes.
-
H335 (May Cause Respiratory Irritation): Inhalation of the powder introduces the compound to the upper respiratory tract, where it binds to mucosal linings and triggers an acute inflammatory response .
Personal Protective Equipment (PPE) Matrix
To neutralize the specific threats posed by this compound, PPE must be selected based on material permeation kinetics and physical barrier properties.
| PPE Category | Specification & Standard | Mechanistic Rationale |
| Hand Protection | Nitrile Rubber (≥0.11 mm thickness)(EN 374 / ASTM F739) | The bulky, non-polar fluorenone core is effectively blocked by the dense cross-linking of nitrile rubber, providing >480 min breakthrough time against the solid. |
| Eye Protection | Chemical Safety Goggles(EN 166 / ANSI Z87.1) | Forms a complete facial seal to prevent airborne particulate deposition, directly mitigating H319 ocular hazards. |
| Respiratory | N95 or P100 Particulate Respirator(EN 143 Type P2/P3) | Essential if handling outside a fume hood. Filters respirable dust (<10 µm) to prevent mucosal interaction and mitigate H335 risks. |
| Body Protection | Standard Lab Coat (Cotton/Poly blend) | Prevents incidental electrostatic accumulation of the crystalline powder on personal clothing. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating handling system, minimizing aerosolization and static cling.
Step 1: Environmental Preparation Operate exclusively within a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can violently react with the ester moiety .
Step 2: Weighing Mechanics (Anti-Static Protocol) The crystalline nature of ethyl 9-oxo-9H-fluorene-4-carboxylate makes it prone to static accumulation.
-
Use an anti-static weighing boat.
-
Ground the metal spatula before contacting the powder to prevent sudden aerosolization of the particulates.
-
Weigh the material slowly to prevent dust cloud formation.
Step 3: Transfer & Solubilization Transfer the solid directly into the reaction vessel. If the protocol requires solubilization (e.g., in dichloromethane or tetrahydrofuran), add the solvent slowly down the side of the vessel.
-
Critical Insight: Once dissolved in an organic solvent, the skin permeation rate of the fluorenone derivative increases exponentially. If handling the solvated form, upgrade hand protection to double-gloved nitrile or solvent-specific elastomers (e.g., Butyl rubber for DCM).
Process Visualization
Figure 1: Operational workflow and spill response logic for ethyl 9-oxo-9H-fluorene-4-carboxylate.
Emergency Response & Spill Mitigation
When containment fails, immediate, mechanistically sound action is required.
-
Incidental Spills (<50g):
-
DO NOT dry sweep. Dry sweeping aerosolizes the irritant powder, maximizing respiratory and ocular exposure.
-
Wet Containment: Moisten the spill with a low-volatility liquid (e.g., water or a dilute surfactant solution) to bind the dust.
-
Carefully scoop the wetted powder using a non-sparking tool into a designated hazardous waste container.
-
Wash the affected surface with soap and water. The ester is poorly soluble in pure water but can be effectively emulsified by surfactants.
-
-
Dermal Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Critical Insight: Do not use harsh organic solvents (like acetone or ethanol) to wash the skin. Solvents will dissolve the fluorenone core, strip the skin's lipid layer, and drastically accelerate dermal penetration.
-
Waste Management & Disposal Plan
Proper segregation prevents downstream chemical incompatibilities and environmental contamination.
-
Solid Waste: Collect all contaminated weighing boats, spatulas, wipes, and spilled material in a sealed, clearly labeled polyethylene container. Classify as EPA-regulated solid waste (Irritant).
-
Liquid Waste: If the compound is dissolved in organic solvents, dispose of it in the appropriate "Halogenated" or "Non-Halogenated" organic waste stream. Never discharge fluorenone derivatives into the aqueous sink, as they pose long-term hazards to aquatic environments.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
